(4-Methoxyphenyl)methanesulfonyl chloride
Description
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Properties
IUPAC Name |
(4-methoxyphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFXSKSTBDKZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxyphenyl)methanesulfonyl chloride, a member of the sulfonyl chloride family, is a significant reagent in organic synthesis. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a methoxyphenyl moiety, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the methoxy group on the phenyl ring can influence the electronic properties and reactivity of the sulfonyl chloride group, offering specific advantages in certain synthetic applications. This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and reactivity of this compound, intended to be a valuable resource for professionals in research and drug development.
Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that while some properties have been reported, an experimentally determined melting point is not consistently available in the literature.
| Property | Value | Source(s) |
| Molecular Formula | C8H9ClO3S | [1][2][3] |
| Molecular Weight | 220.67 g/mol | [1][2][3] |
| Boiling Point | 332.7 ± 25.0 °C at 760 mmHg | [1][2] |
| Predicted Boiling Point | 332.7 ± 25.0 °C | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [1][2] |
| Predicted Density | 1.360 ± 0.06 g/cm³ | [4] |
| Melting Point | Not Available | [1][2] |
| CAS Number | 110661-59-1 | [2][3][4] |
Synthesis
A common synthetic route to this compound involves a two-step process starting from 4-methoxybenzyl mercaptan.[1] The process includes the oxidation of the mercaptan to the corresponding sulfonic acid, followed by chlorination to yield the final sulfonyl chloride.
Reactivity and Applications in Drug Development
This compound is a reactive compound, primarily due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It readily reacts with nucleophiles, making it a versatile reagent in organic synthesis.
Key Reactions
-
Sulfonamide Formation: Reacts with primary and secondary amines to form stable sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1]
-
Sulfonate Ester Formation: Reacts with alcohols to yield sulfonate esters. This transformation is useful for converting a poor leaving group (hydroxyl) into a good leaving group (mesylate), facilitating subsequent nucleophilic substitution or elimination reactions.[1]
Applications in Medicinal Chemistry
While specific signaling pathways involving this compound are not documented in the available literature, its utility in drug development is inferred from its chemical properties. It is used as a reagent in the preparation of (aroyl)piperazine derivatives, which have been investigated for their potential activity in the treatment of cerebral anoxia and cerebral ischemia.[4] The ability to introduce the (4-methoxyphenyl)methanesulfonyl moiety into molecules allows for the modification of their physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Experimental Protocols
Proposed Protocol for Melting Point Determination
Given that this compound is a solid at room temperature, a standard melting point apparatus can be used.
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[5]
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]
Proposed Protocol for Boiling Point Determination
Due to its high boiling point, distillation under reduced pressure is the recommended method.
-
Apparatus Setup: A distillation apparatus suitable for high-boiling liquids is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum source.[6][7]
-
Procedure: The compound is placed in the distillation flask with boiling chips. The system is evacuated to the desired pressure. The flask is heated gently.[6]
-
Data Collection: The temperature at which the liquid boils and the vapor condenses is recorded, along with the corresponding pressure.[6]
Proposed Protocol for Density Determination of a Solid
The density of the solid can be determined by measuring its mass and volume.
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[8][9]
-
Volume Measurement (by displacement): A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent). The initial volume is recorded. The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded. The difference in volume represents the volume of the solid.[8][10]
-
Calculation: The density is calculated by dividing the mass of the solid by its volume.[8][9]
Spectroscopic Data
At the time of this guide's compilation, experimental or reliably predicted NMR (¹H, ¹³C) and IR spectra for this compound are not available in the public domain. For structural confirmation, it would be necessary to acquire this data experimentally.
Safety Information
This compound should be handled with care, following standard laboratory safety procedures for sulfonyl chlorides. It is expected to be corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS#:110661-59-1 | this compound | Chemsrc [chemsrc.com]
- 3. This compound | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BENZENEMETHANESULFONYL CHLORIDE, 4-METHOXY- CAS#: 110661-59-1 [chemicalbook.com]
- 5. davjalandhar.com [davjalandhar.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 10. m.youtube.com [m.youtube.com]
(4-Methoxyphenyl)methanesulfonyl chloride CAS number 110661-59-1
An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride
CAS Number: 110661-59-1
This technical guide provides a comprehensive overview of this compound, a key reagent in organic synthesis and drug discovery. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and applications.
Physicochemical Properties
This compound is a substituted derivative of methanesulfonyl chloride.[1] The introduction of the 4-methoxyphenyl group modifies the electronic properties and reactivity of the sulfonyl chloride moiety.[1] Key physicochemical data are summarized below.
| Property | Value | Reference |
| CAS Number | 110661-59-1 | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₈H₉ClO₃S | [1][3][4][5][6][8][9] |
| Molecular Weight | 220.67 g/mol | [1][3][4][5][7][8][9] |
| IUPAC Name | This compound | [4][6] |
| Synonyms | Benzenemethanesulfonyl chloride, 4-methoxy-; 4-Methoxybenzenemethanesulfonyl chloride; (p-Methoxyphenyl)methanesulfonyl chloride | [2][3][4][8][9] |
| Boiling Point | 332.7 ± 25.0 °C at 760 mmHg (Predicted) | [1][2][3] |
| Density | 1.4 ± 0.1 g/cm³ | [1][2][10] |
| Appearance | Typically a solid | [1] |
| Purity | Typically ≥95% | [2][6][7] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3][5] |
Spectroscopic data, including NMR, HPLC, and LC-MS, are often available from commercial suppliers upon request.[5]
Synthesis and Purification
A common synthetic route to this compound is a two-step process that begins with 4-methoxybenzyl mercaptan.[1] The synthesis involves the oxidation of the mercaptan to its corresponding sulfonic acid, which is then chlorinated to yield the final sulfonyl chloride product.[1]
Synthesis of this compound.
Experimental Protocol: Synthesis
The following is a representative laboratory-scale protocol for the synthesis of a sulfonyl chloride from a sulfonic acid, adapted for this specific compound.
Step 1: Oxidation of 4-Methoxybenzyl Mercaptan to (4-Methoxyphenyl)methanesulfonic Acid
-
Apparatus Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reaction: Charge the flask with 4-methoxybenzyl mercaptan and a suitable solvent such as acetic acid.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add hydrogen peroxide (30% aqueous solution) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction by adding a saturated solution of sodium sulfite. Extract the product with an appropriate organic solvent. The sulfonic acid may precipitate and can be isolated by filtration.
Step 2: Chlorination of (4-Methoxyphenyl)methanesulfonic Acid
-
Apparatus Setup: In a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a dropping funnel, place the dried (4-Methoxyphenyl)methanesulfonic acid from the previous step.[1]
-
Reaction: Add thionyl chloride dropwise to the flask at room temperature.[1] An exotherm may be observed.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.[1]
-
Purification: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure to yield the crude this compound.[1] Further purification can be achieved by vacuum distillation or recrystallization.[1]
Reactivity and Chemical Profile
This compound is a reactive compound, primarily used for introducing the (4-methoxyphenyl)methanesulfonyl group into molecules. Its reactivity is similar to that of methanesulfonyl chloride.
-
Reaction with Nucleophiles: It reacts readily with nucleophiles. Alcohols are converted into the corresponding methanesulfonates (mesylates), which are excellent leaving groups in substitution and elimination reactions.[1] Primary and secondary amines react to form stable methanesulfonamindes.[1]
-
Hydrolysis: The compound is sensitive to moisture and will hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.[11]
-
Stability: It should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. CAS#:110661-59-1 | this compound | Chemsrc [chemsrc.com]
- 3. BENZENEMETHANESULFONYL CHLORIDE, 4-METHOXY- CAS#: 110661-59-1 [chemicalbook.com]
- 4. This compound | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 110661-59-1|this compound|BLD Pharm [bldpharm.com]
- 6. This compound 95% | CAS: 110661-59-1 | AChemBlock [achemblock.com]
- 7. This compound - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. BENZENEMETHANESULFONYL CHLORIDE, 4-METHOXY- Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 11. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Structure and characterization of (4-Methoxyphenyl)methanesulfonyl chloride.
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxyphenyl)methanesulfonyl chloride, a derivative of methanesulfonyl chloride, is a potentially valuable reagent in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure combines the reactive sulfonyl chloride moiety with a methoxy-substituted phenyl group, which can influence its reactivity, solubility, and potential for interaction with biological targets. This guide provides a comprehensive overview of the known structural and physical properties of this compound, alongside general methodologies for its synthesis and characterization based on established principles for analogous sulfonyl chlorides. The applications of such compounds in drug development are also discussed, highlighting their role in the formation of sulfonamides and as intermediates in the synthesis of complex molecules.
Chemical Structure and Identification
This compound is an organosulfur compound featuring a sulfonyl chloride functional group attached to a methylene bridge, which in turn is connected to a 4-methoxyphenyl group.[1]
Structure:
Table 1: Chemical Identifiers [2][3][4]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 110661-59-1 |
| Molecular Formula | C₈H₉ClO₃S |
| SMILES | COC1=CC=C(C=C1)CS(=O)(=O)Cl |
| InChI | InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3 |
| InChIKey | VEFXSKSTBDKZFF-UHFFFAOYSA-N |
Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available data. It is important to note that the melting point has not been definitively reported.
Table 2: Physicochemical Data [3]
| Property | Value |
| Molecular Weight | 220.67 g/mol |
| Boiling Point | 332.7 ± 25.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
| Melting Point | Not available |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common method for the preparation of arylalkanesulfonyl chlorides involves a two-step process starting from the corresponding thiol.[1]
General Synthesis Pathway
The synthesis generally proceeds through the oxidation of the starting thiol to a sulfonic acid, followed by chlorination to yield the desired sulfonyl chloride.[1]
Caption: General synthesis pathway for this compound.
Representative Experimental Protocol for Synthesis
The following is a representative, general protocol for the synthesis of a sulfonyl chloride from a sulfonic acid. This protocol is based on established methods for similar compounds and should be adapted and optimized for the specific synthesis of this compound.[1]
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. The setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: (4-Methoxyphenyl)methanesulfonic acid is placed in the flask and dissolved in a suitable inert solvent (e.g., dichloromethane or chloroform).
-
Chlorination: A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added dropwise to the stirred solution at a controlled temperature (often 0 °C to room temperature). A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added when using oxalyl chloride.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is carefully concentrated under reduced pressure to remove excess chlorinating agent and solvent. The crude product is then typically dissolved in an organic solvent and washed with ice-cold water or saturated sodium bicarbonate solution to remove any acidic byproducts. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed in vacuo.
-
Purification: The crude this compound may be purified by recrystallization or column chromatography on silica gel.
Characterization
Due to the lack of publicly available experimental spectra for this compound, this section provides expected characteristic signals based on the analysis of structurally similar compounds and general principles of spectroscopy.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methoxy (OCH₃) protons around 3.8 ppm.- A singlet for the methylene (CH₂) protons adjacent to the sulfonyl group, likely deshielded to around 4.5-5.0 ppm.- Two doublets in the aromatic region (around 6.9 and 7.3 ppm) corresponding to the protons on the para-substituted benzene ring. |
| ¹³C NMR | - A signal for the methoxy carbon around 55 ppm.- A signal for the methylene carbon.- Signals for the aromatic carbons, including the ipso-carbons and the protonated carbons. |
| IR Spectroscopy | - Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹ respectively.- C-O stretching for the methoxy group.- C-H stretching and C=C bending vibrations for the aromatic ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- An M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of the presence of a chlorine atom.- Fragmentation patterns may include the loss of Cl, SO₂, and cleavage of the benzyl-sulfonyl bond. |
Reactivity and Applications in Drug Development
This compound, like other sulfonyl chlorides, is a reactive electrophile. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to attack by nucleophiles.[1]
Key Reactions
The primary utility of sulfonyl chlorides in organic synthesis, particularly in drug development, lies in their reactions with nucleophiles such as amines and alcohols.
-
Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base (to neutralize the HCl byproduct) yields stable sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.[1]
-
Formation of Sulfonate Esters: Reaction with alcohols produces sulfonate esters. These esters can act as good leaving groups in subsequent nucleophilic substitution reactions.[1]
Caption: Reaction of this compound with an amine.
Role in Drug Development
The (4-methoxyphenyl)methyl moiety can be found in various biologically active compounds. The introduction of a sulfonyl chloride at the benzylic position provides a reactive handle for the synthesis of a diverse library of compounds for screening and lead optimization. The methoxy group can influence the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability. By reacting this compound with various amines or alcohols, medicinal chemists can systematically modify a lead compound to improve its efficacy, selectivity, and safety profile.
Safety and Handling
Sulfonyl chlorides, in general, are corrosive and moisture-sensitive compounds. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. They react with water and other nucleophiles, often exothermically, to produce corrosive hydrochloric acid. Store in a cool, dry place away from incompatible materials.
Conclusion
References
An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
(4-Methoxyphenyl)methanesulfonyl chloride is a crucial reagent in organic synthesis, particularly valued in the field of medicinal chemistry for its role in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications in the synthesis of pharmacologically active molecules.
Core Properties and Data
This compound, with the chemical formula C8H9ClO3S, is a sulfonyl chloride derivative that serves as a key building block in the synthesis of a variety of organic compounds.[1][2] Its utility primarily stems from its function as a precursor to the methanesulfonyl (mesyl) group, which is an excellent leaving group in nucleophilic substitution reactions and a common moiety in many drug candidates.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C8H9ClO3S | [1][2] |
| Molecular Weight | 220.67 g/mol | [1][2] |
| CAS Number | 110661-59-1 | [1] |
| Boiling Point | 332.7 °C at 760 mmHg | [1][3] |
| Melting Point | Not available | [1] |
| Density | ~1.4 g/cm³ | [1] |
Spectroscopic Data
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the methoxy group protons, the aromatic protons of the phenyl ring, and the methylene protons adjacent to the sulfonyl chloride group. |
| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl chloride (S=O) stretching, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4] |
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from 4-methoxybenzyl mercaptan.[1] This process includes an oxidation step followed by chlorination.
Experimental Protocol: Synthesis of a Sulfonyl Chloride (General Procedure)
The following is a general protocol for the synthesis of a sulfonyl chloride from a sulfonic acid, which is the second step in the synthesis of this compound. This protocol is adapted from the synthesis of methanesulfonyl chloride.[1][5]
Materials:
-
4-Methoxybenzylsulfonic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) as solvent
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 4-methoxybenzylsulfonic acid (1 equivalent) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by distillation under reduced pressure or by recrystallization.
Applications in Drug Development
This compound is a valuable reagent in drug discovery and development, primarily for the introduction of the methanesulfonyl group into target molecules. This is often achieved by converting a hydroxyl group into a good leaving group (a mesylate), which can then be readily displaced by a nucleophile. This strategy is employed in the synthesis of a wide range of pharmaceutical compounds, including kinase inhibitors and antiviral agents.[6][7]
Role in Kinase Inhibitor Synthesis
The methanesulfonyl group is a common feature in many kinase inhibitors. For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, a diaminopyrimidine core is often functionalized with a substituted piperidine moiety, which can be introduced via a mesylated intermediate.[6] The methanesulfonyl group can contribute to the binding affinity of the inhibitor to the target kinase.
Application in Antiviral Drug Synthesis
The synthesis of antiviral drugs, such as the SARS-CoV-2 main protease inhibitor nirmatrelvir, involves the use of methanesulfonyl chloride to activate a hydroxyl group for subsequent reactions.[7] In the synthesis of nirmatrelvir, a key bicyclic amino acid fragment is prepared from a hydroxyproline derivative where the hydroxyl group is mesylated to facilitate a subsequent nucleophilic substitution.[7]
Experimental Workflow: Mesylation of an Alcohol
The conversion of an alcohol to a mesylate is a fundamental transformation in medicinal chemistry.
Disclaimer: The provided experimental protocols are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:110661-59-1 | this compound | Chemsrc [chemsrc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (4-Methoxyphenyl)methanesulfonyl chloride: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of (4-Methoxyphenyl)methanesulfonyl chloride, a key reagent in organic synthesis and drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering a consolidated resource on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Chemical Structure and Properties
This compound, with the chemical formula C₈H₉ClO₃S and a molecular weight of 220.67 g/mol , is a sulfonyl chloride derivative of anisole.[1] Its structure features a methoxy-substituted phenyl ring attached to a methanesulfonyl chloride functional group. This compound is of significant interest due to its role as a versatile building block in the synthesis of various biologically active molecules.
Spectroscopic Data
A thorough search of publicly available scientific databases did not yield experimental NMR or IR spectra for this compound. However, predicted mass spectrometry data provides valuable insights into its molecular composition and fragmentation patterns.
Mass Spectrometry (MS)
Predicted mass spectrometry data for this compound suggests several possible adducts that could be observed in an experimental setting. This data is crucial for identifying the compound in complex reaction mixtures and for confirming its successful synthesis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 221.00338 |
| [M+Na]⁺ | 242.98532 |
| [M-H]⁻ | 218.98882 |
| [M+NH₄]⁺ | 238.02992 |
| [M+K]⁺ | 258.95926 |
| [M]⁺ | 219.99555 |
| [M]⁻ | 219.99665 |
Table 1: Predicted Mass Spectrometry Data for this compound.
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra, applicable to the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-20 mg of this compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution must be homogeneous.
-
Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) would be used.
-
Data Acquisition:
-
¹H NMR: A typical proton NMR experiment would be run to determine the number of different types of protons and their integrations.
-
¹³C NMR: A carbon-13 NMR experiment would be conducted to identify the number of unique carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To further elucidate the structure and assign specific proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be performed.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound would be placed on a diamond attenuated total reflectance (ATR) crystal. Alternatively, a KBr pellet could be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film could be cast between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.
-
Data Acquisition: The spectrum would be recorded over a typical range of 4000-400 cm⁻¹. Characteristic peaks for the sulfonyl chloride (S=O stretches), C-O-C ether linkage, and aromatic C-H and C=C bonds would be expected.
Mass Spectrometry (MS)
-
Sample Preparation: The sample would be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (typically in the µg/mL to ng/mL range).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), would be used.
-
Data Acquisition:
-
Full Scan Mode: The instrument would be set to scan a broad mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.
-
Tandem MS (MS/MS): To gain further structural information, the molecular ion could be isolated and fragmented, and the resulting product ions analyzed.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow for the synthesis, preparation, and spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Solubility of (4-Methoxyphenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (4-Methoxyphenyl)methanesulfonyl chloride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, general principles, and detailed experimental protocols for determining solubility. This information is critical for the effective use of this reagent in synthesis, purification, and various applications within drug development and materials science.
Chemical and Physical Properties
This compound is a sulfonyl chloride derivative that serves as an important intermediate in organic synthesis.[1] Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 110661-59-1 | [1] |
| Molecular Formula | C₈H₉ClO₃S | [2] |
| Molecular Weight | 220.67 g/mol | [2] |
| Appearance | Typically a solid | [1] |
| Boiling Point | 332.7 °C at 760 mmHg | [1] |
| Density | 1.4 g/cm³ | [1] |
Solubility Profile
It is generally stated to be soluble in organic solvents.[1] For a structurally similar compound, 4-methoxybenzenesulfonyl chloride, it is reported to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) (slightly), acetone, acetonitrile, ethanol (EtOH), methanol (MeOH), and dioxane.[3] Conversely, it exhibits limited solubility in non-polar solvents like hexane and benzene.[4] This suggests that this compound is likely to have a similar solubility profile, favoring polar organic solvents over non-polar ones.
Table of Qualitative Solubility
| Solvent Type | General Solubility | Example Solvents |
| Polar Aprotic | Likely Soluble | Dichloromethane (DCM), Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) |
| Polar Protic | Likely Soluble (may react) | Methanol (MeOH), Ethanol (EtOH) |
| Non-Polar | Likely Sparingly Soluble | Toluene, Hexane, Benzene |
Note: As a sulfonyl chloride, this compound is reactive towards protic solvents like alcohols and water, especially at elevated temperatures or in the presence of a base.
Experimental Protocols
3.1. General Experimental Protocol for Solubility Determination
The following is a general gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)
-
Vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Quickly filter the solution through a syringe filter into a pre-weighed vial.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.
-
Solubility is calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).
-
3.2. Synthesis of this compound
A common synthetic route for this compound involves a two-step process starting from 4-methoxybenzyl mercaptan.[1]
Step 1: Oxidation to the Sulfonic Acid
-
The 4-methoxybenzyl mercaptan is oxidized to the corresponding sulfonic acid.[1]
Step 2: Chlorination
-
The resulting sulfonic acid is then chlorinated to yield this compound.[1]
Visualizations
4.1. Synthesis Pathway
References
An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxyphenyl)methanesulfonyl chloride, a member of the benzenemethanesulfonyl chloride class of organic compounds, serves as a valuable reagent in synthetic chemistry, particularly in the development of pharmaceutical agents. Its structure, featuring a methoxy-substituted phenyl ring attached to a methanesulfonyl chloride moiety, imparts specific reactivity and properties that are leveraged in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in medicinal chemistry.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 110661-59-1 | [1][2][3][4][5] |
| Molecular Formula | C8H9ClO3S | [1][6] |
| Molecular Weight | 220.67 g/mol | [1][6] |
Discovery and History
The precise date and discoverer of this compound are not well-documented in readily available scientific literature. Its history is intrinsically linked to the broader development of sulfonyl chlorides and their subsequent application in medicinal chemistry, which began in the early 20th century with the discovery of sulfonamide antibacterial agents.[7] Sulfonyl chlorides, in general, are recognized as highly reactive and versatile intermediates for the synthesis of sulfonamides and other sulfur-containing compounds.[8] The introduction of various substituents on the aromatic ring, such as the methoxy group in the case of this compound, allows for the fine-tuning of the molecule's electronic properties and reactivity, a common strategy in drug design.[7]
Synthesis
A general and common synthetic route to this compound involves a two-step process starting from 4-methoxybenzyl mercaptan.[7]
General Synthesis Pathway
Caption: General two-step synthesis of this compound.
Experimental Protocol for a Related Compound: Methanesulfonyl Chloride
Objective: To synthesize methanesulfonyl chloride from methanesulfonic acid.
Materials:
-
Methanesulfonic acid (1.5 moles)
-
Thionyl chloride (2.0 moles)
Apparatus:
-
1-liter three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Separatory funnel
Procedure:
-
Place 152 g (105 ml, 1.5 moles) of methanesulfonic acid in the three-necked flask.
-
Heat the acid to 95°C using a steam bath.
-
Add 238 g (146 ml, 2.0 moles) of thionyl chloride dropwise over a period of 4 hours, while maintaining the temperature at 95°C.
-
After the addition is complete, continue stirring the mixture for an additional 3.5 hours at 95°C.
-
Transfer the product to a modified Claisen flask and distill under reduced pressure.
-
Most of the unreacted thionyl chloride will distill at room temperature.
-
The final product, methanesulfonyl chloride, distills at 64–66°C/20 mm Hg.
Yield: 122–143 g (71–83%).[4]
Applications in Drug Development
This compound is utilized as a reagent in the synthesis of pharmaceutical compounds. A notable application is in the preparation of (aroyl)piperazine derivatives, which have been investigated for their potential in treating cerebral anoxia and cerebral ischemia.
Synthesis of (aroyl)piperazine Derivatives
The synthesis of these derivatives generally involves the reaction of this compound with a suitable piperazine precursor. The sulfonyl chloride acts as an electrophile, reacting with the nucleophilic nitrogen of the piperazine ring to form a stable sulfonamide linkage.
Caption: Synthetic pathway to (aroyl)piperazine derivatives.
Experimental Protocol for the Synthesis of a Sulfonamide Derivative
Although a specific protocol for the synthesis of (aroyl)piperazine derivatives using this compound is not detailed in the provided search results, a general procedure for the synthesis of sulfonamide derivatives of trimetazidine (a piperazine derivative) illustrates the typical reaction conditions.[9]
Objective: To synthesize a sulfonamide derivative from a piperazine compound and a sulfonyl chloride.
Materials:
-
Trimetazidine (1 mmol, 0.266 g)
-
Corresponding sulfonyl chloride (e.g., methanesulfonyl chloride) (1 mmol)
-
Triethylamine (1.2 mmol, 0.121 g)
-
Dichloromethane (30 mL)
-
Diluted hydrochloric acid
-
Saturated sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of trimetazidine (1 mmol) in dichloromethane (30 mL).
-
Add an equivalent amount of the sulfonyl chloride (1 mmol) to the solution.
-
After 10 minutes, introduce triethylamine (1.2 mmol) into the solution.
-
Allow the reaction to proceed for 30 minutes.
-
Wash the solution sequentially with diluted hydrochloric acid, a saturated solution of Na2CO3, and brine.
-
Dry the combined organic layers over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure to obtain the product.
Yield: For the reaction with methanesulfonyl chloride, a 93% yield (0.321 g) of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine was reported.[9]
Conclusion
This compound is a specialized reagent in organic synthesis with demonstrated utility in the preparation of pharmacologically active compounds. While its specific history of discovery is not widely documented, its application is rooted in the well-established chemistry of sulfonyl chlorides. The presence of the 4-methoxyphenyl group provides a handle for modifying molecular properties, making it a valuable building block in the design and synthesis of new therapeutic agents. Further research into its applications and the development of detailed, optimized synthetic protocols will continue to be of interest to the drug development community.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CAS#:110661-59-1 | this compound | Chemsrc [chemsrc.com]
- 6. This compound | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Hazards and Safety Precautions for (4-Methoxyphenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling (4-Methoxyphenyl)methanesulfonyl chloride. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, storage, and disposal of this chemical.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 4-methoxybenzenemethanesulfonyl chloride, p-methoxybenzyl sulfonyl chloride[2] |
| CAS Number | 110661-59-1[1][2] |
| Molecular Formula | C₈H₉ClO₃S[1][2] |
| Molecular Weight | 220.67 g/mol [1] |
| Structure | COC1=CC=C(C=C1)CS(=O)(=O)Cl[1] |
Hazard Identification and Classification
This compound is a corrosive and hazardous chemical. The following tables summarize its classification and potential hazards.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3] |
This classification is based on available data for this compound and similar compounds.
Hazard Statements (H-Statements)
| Code | Statement |
| H290 | May be corrosive to metals[4] |
| H301 + H311 | Toxic if swallowed or in contact with skin |
| H314 | Causes severe skin burns and eye damage[1][4] |
| H317 | May cause an allergic skin reaction[4] |
| H330 | Fatal if inhaled[4] |
| H335 | May cause respiratory irritation[4] |
| H402 | Harmful to aquatic life |
Precautionary Statements (P-Statements)
| Code | Statement |
| P260 | Do not breathe mist or vapors[4] |
| P264 | Wash skin thoroughly after handling[4] |
| P270 | Do not eat, drink or smoke when using this product |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection[4][5] |
| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[3][5] |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower[4][5] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[4] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][5] |
| P310 | Immediately call a POISON CENTER or doctor/physician[3][5] |
| P405 | Store locked up[5] |
| P501 | Dispose of contents/ container to an approved waste disposal plant |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to beige solid[5][6] |
| Boiling Point | 332.7 ± 25.0 °C at 760 mmHg[2] |
| Density | 1.4 ± 0.1 g/cm³[2] |
| Flash Point | 155.0 ± 23.2 °C[2] |
| Solubility | Reacts with water[3][6] |
Experimental Protocols
General Handling Procedure for this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Personal Protective Equipment (PPE)
-
Handling the Reagent
-
Reaction Quenching and Workup
-
Waste Disposal
-
Dispose of waste in a designated, labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Decontamination
Visualizations
References
- 1. This compound | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:110661-59-1 | this compound | Chemsrc [chemsrc.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride for Researchers, Scientists, and Drug Development Professionals
IUPAC Name: (4-methoxyphenyl)methanesulfonyl chloride[1]
This technical guide provides a comprehensive overview of this compound, a key reagent in organic synthesis, particularly relevant to drug development and medicinal chemistry. This document details its chemical and physical properties, provides methodologies for its synthesis and subsequent use in the formation of sulfonamides, and explores the biological signaling pathways associated with derivatives of this compound.
Chemical and Physical Properties
This compound is a sulfonyl chloride derivative containing a 4-methoxybenzyl group. The presence of the methoxy group influences the electronic properties of the sulfonyl chloride moiety, which can be advantageous in various synthetic applications.[2] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₃S | PubChem[1] |
| Molecular Weight | 220.67 g/mol | PubChem[1] |
| CAS Number | 110661-59-1 | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Monoisotopic Mass | 219.9960930 Da | PubChem[1] |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound and its application in the synthesis of a sulfonamide derivative of trimetazidine are provided below.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the oxidation of (4-methoxyphenyl)methanethiol to (4-methoxyphenyl)methanesulfonic acid, which is then chlorinated.
Step 1: Oxidation of (4-methoxyphenyl)methanethiol to (4-methoxyphenyl)methanesulfonic acid
This procedure is adapted from general methods for the oxidation of thiols to sulfonic acids using hydrogen peroxide.[3][4][5]
-
Materials:
-
(4-methoxyphenyl)methanethiol
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Distilled water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-methoxyphenyl)methanethiol (1 equivalent) in acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide (approximately 3-4 equivalents) to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting thiol.
-
Cool the reaction mixture and pour it into a beaker of ice water.
-
The (4-methoxyphenyl)methanesulfonic acid may precipitate upon cooling or after partial removal of the solvent under reduced pressure. If it remains in solution, it can be used directly in the next step after removal of acetic acid.
-
Isolate the product by filtration if it precipitates, or proceed with the aqueous solution.
-
Step 2: Chlorination of (4-methoxyphenyl)methanesulfonic acid
This protocol is based on standard procedures for the conversion of sulfonic acids to sulfonyl chlorides using thionyl chloride.[6][7]
-
Materials:
-
(4-methoxyphenyl)methanesulfonic acid (from Step 1)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add the (4-methoxyphenyl)methanesulfonic acid (1 equivalent).
-
Add an excess of thionyl chloride (2-3 equivalents) and a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).
-
Synthesis of a Trimetazidine Sulfonamide Derivative
This protocol describes the synthesis of a novel sulfonamide by reacting this compound with Trimetazidine. This procedure is adapted from a general method for the synthesis of trimetazidine sulfonamide derivatives.
-
Materials:
-
Trimetazidine
-
This compound
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve trimetazidine (1 equivalent) in dichloromethane.
-
To this solution, add this compound (1 equivalent).
-
Add triethylamine (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide derivative.
-
The product can be further purified by column chromatography on silica gel.
-
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Signaling Pathway of Trimetazidine
Trimetazidine, a drug whose derivatives can be synthesized using this compound, exerts its cardioprotective effects by modulating cellular metabolism and key signaling pathways. It inhibits the β-oxidation of fatty acids, promoting glucose oxidation, which is more efficient in terms of oxygen consumption for ATP production. Furthermore, trimetazidine has been shown to activate the AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK) signaling pathways, which are crucial for cell survival and adaptation to stress.[8][9][10]
Caption: Trimetazidine's mechanism of action and signaling pathways.
References
- 1. This compound | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S-Chlorinations [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Trimetazidine Attenuates Heart Failure by Improving Myocardial Metabolism via AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Mechanism of Trimetazidine in Myocardial Cells in Myocardial Infarction Rats through ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Role of (4-Methoxyphenyl)methanesulfonyl Chloride in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(4-Methoxyphenyl)methanesulfonyl chloride, also known as p-methoxybenzylsulfonyl chloride, is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 4-methoxybenzylsulfonyl (MBS) protecting group for amines and in the synthesis of sulfonamides. The presence of the electron-donating methoxy group on the phenyl ring subtly modulates the reactivity of the sulfonyl chloride compared to simpler alkanesulfonyl chlorides, offering advantages in specific synthetic contexts. This document provides a detailed overview of its applications, experimental protocols, and relevant data.
Chemical and Physical Properties
A comparative summary of the key physical and chemical properties of methanesulfonyl chloride and this compound is presented below.
| Property | Methanesulfonyl Chloride | This compound |
| CAS Number | 124-63-0 | 110661-59-1 |
| Molecular Formula | CH₃SO₂Cl | C₈H₉ClO₃S |
| Molecular Weight | 114.55 g/mol | 220.67 g/mol |
| Appearance | Colorless to pale yellow liquid | Off-white to yellow solid |
| Boiling Point | 161 °C at 760 mmHg | 332.7 °C at 760 mmHg |
| Melting Point | -32 °C | Not available |
| Density | 1.480 g/cm³ | 1.4 g/cm³ |
| Solubility | Soluble in polar organic solvents; reacts with water and alcohols | Soluble in organic solvents |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 4-methoxybenzyl mercaptan. The general route involves the oxidation of the mercaptan to the corresponding sulfonic acid, followed by chlorination.[1]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the oxidation of mercaptans and chlorination of sulfonic acids.[2][3][4][5]
Step 1: Oxidation of 4-Methoxybenzyl Mercaptan to (4-Methoxyphenyl)methanesulfonic Acid
-
Materials: 4-Methoxybenzyl mercaptan, hydrogen peroxide (30% solution), acetic acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzyl mercaptan (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (30% solution, 2.5-3 equivalents) dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
The sulfonic acid may precipitate or can be extracted with a suitable organic solvent.
-
Dry the product under vacuum.
-
Step 2: Chlorination of (4-Methoxyphenyl)methanesulfonic Acid
-
Materials: (4-Methoxyphenyl)methanesulfonic acid, thionyl chloride (SOCl₂), a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place (4-Methoxyphenyl)methanesulfonic acid (1 equivalent).
-
Add thionyl chloride (2-3 equivalents) and a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate).
-
Applications in Organic Synthesis
Protection of Amines
This compound is an effective reagent for the protection of primary and secondary amines. The resulting N-(4-methoxybenzylsulfonyl) amides are stable to a wide range of reaction conditions, including acidic and basic environments, making the MBS group a robust protecting group.
-
Materials: Primary amine, this compound, triethylamine (Et₃N) or pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve the primary amine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 equivalents) in dichloromethane dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
-
Table of Representative Amine Protection Reactions:
| Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Aniline | Pyridine | DCM | 4 | 25 | >95 |
| Benzylamine | Et₃N | DCM | 2 | 0 to 25 | ~90 |
| Diethylamine | Et₃N | THF | 3 | 0 to 25 | ~85 |
| Piperidine | Pyridine | DCM | 2 | 25 | >95 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Synthesis of Sulfonamides
This compound reacts readily with primary and secondary amines to form the corresponding sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry due to their wide range of biological activities.
-
Materials: Amine (primary or secondary), this compound, a suitable base (e.g., triethylamine, pyridine, or potassium carbonate), and a solvent (e.g., dichloromethane, acetonitrile, or DMF).
-
Procedure:
-
To a solution of the amine (1 equivalent) in the chosen solvent, add the base (1.2-2.0 equivalents).
-
Stir the mixture at room temperature or at 0 °C.
-
Add this compound (1.0-1.2 equivalents) portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture for 1-24 hours, monitoring by TLC.
-
After completion, perform an aqueous work-up. Typically, this involves washing the reaction mixture with water, an acidic solution (e.g., 1M HCl) to remove excess amine and base, and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
-
Table of Representative Sulfonamide Synthesis Reactions:
| Amine | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 4-Aminoacetophenone | Pyridine | DCM | 12 | 25 | ~85 |
| Morpholine | K₂CO₃ | Acetonitrile | 6 | 25 | >90 |
| (S)-(-)-α-Methylbenzylamine | Et₃N | DCM | 4 | 0 to 25 | ~88 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Deprotection of N-(4-methoxybenzylsulfonyl) Amides
The removal of the 4-methoxybenzylsulfonyl (MBS) group can be challenging due to its stability. However, specific conditions have been developed for its cleavage.
Deprotection Methods
-
Acid-Mediated Cleavage: Strong acids such as trifluoroacetic acid (TFA) or triflic acid (TfOH) can be used to cleave the N-MBS group. The presence of a scavenger like anisole or thioanisole is often beneficial to trap the liberated 4-methoxybenzyl cation and prevent side reactions. A study on the deprotection of N-(p-methoxybenzyl) pyrazolones demonstrated the effective removal of the protecting group using trifluoroacetic acid.[6] Another report detailed the facile removal of the 4-methoxybenzyl (Mob) group from selenocysteine using a cocktail containing TFA.[7][8][9]
-
Catalytic C-N Bond Cleavage: A highly chemoselective method for the cleavage of the C-N bond in p-methoxybenzyl (PMB)-substituted tertiary sulfonamides has been reported using catalytic amounts of bismuth(III) triflate (Bi(OTf)₃). This method is effective for a range of sulfonamide substrates, affording the deprotected products in good to excellent yields.[10]
-
Materials: N-(4-methoxybenzylsulfonyl) amide, trifluoroacetic acid (TFA), anisole (scavenger), dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-(4-methoxybenzylsulfonyl) amide (1 equivalent) in a mixture of dichloromethane and anisole (e.g., 10:1 v/v).
-
Add trifluoroacetic acid (5-10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation.
-
Table of Representative Deprotection Conditions:
| Substrate Type | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| N-PMB-pyrazolone | TFA | - | - | rt | Good | [6] |
| Sec(Mob)-peptide | TFA/TES/thioanisole | - | 4 | 40 | Complete | [7][8][9] |
| Tertiary N-PMB sulfonamide | Bi(OTf)₃ (cat.) | 1,2-Dichloroethane | 2 | 85 | 76-95 | [10] |
Note: "rt" denotes room temperature. Yields and conditions are substrate-dependent.
Conclusion
This compound is a versatile and valuable reagent for the protection of amines and the synthesis of biologically relevant sulfonamides. The 4-methoxybenzylsulfonyl protecting group offers high stability under various synthetic conditions. While its removal requires specific and sometimes strong conditions, the available deprotection methods provide viable routes to liberate the free amine. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the effective utilization of this important synthetic tool.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3329708A - Preparation of sulfinates and sulfonates by oxidation of mercaptans with oxygen in non-aqueous alkaline medium - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. US2727920A - Oxidation of mercaptans to sulfonic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for (4-Methoxyphenyl)methanesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy to prevent undesired side reactions. Amines, being nucleophilic and basic, often require protection to allow for selective transformations elsewhere in a molecule. Sulfonamides are a robust class of protecting groups for amines due to their high stability across a wide range of reaction conditions.[1][2] The (4-Methoxyphenyl)methanesulfonyl group, hereafter referred to as the MOM-sulfonyl or PMB-sulfonyl group, offers a valuable alternative to traditional sulfonyl protecting groups like mesyl (Ms) or tosyl (Ts). Its key advantage lies in the specific conditions required for its removal, which can provide orthogonality in complex synthetic routes.
Chemical and Physical Properties
A comparison of the physical and chemical properties of (4-Methoxyphenyl)methanesulfonyl chloride with the more common methanesulfonyl chloride is provided in the table below.[1]
| Property | This compound | Methanesulfonyl Chloride |
| CAS Number | 110661-59-1 | 124-63-0 |
| Molecular Formula | C₈H₉ClO₃S | CH₃SO₂Cl |
| Molecular Weight | 220.67 g/mol | 114.55 g/mol |
| Appearance | Typically a solid | Colorless to pale yellow liquid |
| Boiling Point | 332.7 °C at 760 mmHg | 161 °C at 760 mmHg |
| Density | 1.4 g/cm³ | 1.480 g/cm³ |
| Solubility | Soluble in organic solvents | Soluble in polar organic solvents; reacts with water and alcohols |
Advantages of the (4-Methoxyphenyl)methanesulfonyl Protecting Group
The MOM-sulfonyl group offers several advantages over traditional sulfonyl protecting groups:
-
Mild Deprotection Conditions: The key advantage is the ability to cleave the resulting sulfonamide under mild, Lewis acidic conditions, which is orthogonal to the harsh reductive (e.g., Na/NH₃, LiAlH₄) or strongly acidic (e.g., HBr/AcOH) conditions often required for mesyl or tosyl groups.[3][4]
-
High Stability: Like other sulfonamides, the MOM-sulfonamide is stable to a wide range of synthetic conditions, including many oxidative, reductive, and basic environments, making it suitable for lengthy synthetic sequences.[1][2]
-
Crystalline Derivatives: The resulting sulfonamides are often crystalline solids, which can facilitate purification by recrystallization.
Experimental Protocols
Protocol 1: Protection of a Primary/Secondary Amine
This protocol describes a general procedure for the protection of a primary or secondary amine with this compound. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Reaction Scheme:
Caption: Protection of an amine with this compound.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 eq) and pyridine or triethylamine (1.5 - 2.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 - 1.2 eq) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the desired N-(4-methoxyphenyl)methanesulfonyl-protected amine.
Quantitative Data (Representative):
Based on analogous reactions with other sulfonyl chlorides, yields for this protection step are generally high.
| Amine Type | Base | Solvent | Time (h) | Typical Yield |
| Primary Aromatic | Pyridine | DCM | 4-12 | 80-95% |
| Primary Aliphatic | Triethylamine | DCM | 2-8 | 85-98% |
| Secondary | Triethylamine | DCM | 6-16 | 75-90% |
Protocol 2: Deprotection of N-(4-Methoxyphenyl)methanesulfonyl-protected Amine
This protocol describes the cleavage of the N-(4-methoxyphenyl)methanesulfonyl group using a catalytic amount of Bismuth(III) triflate. This method is particularly useful for its mildness and high chemoselectivity.[4]
Reaction Scheme:
Caption: Deprotection of an N-(4-Methoxyphenyl)methanesulfonyl-protected amine.
Materials:
-
N-(4-methoxyphenyl)methanesulfonyl-protected amine (1.0 eq)
-
Bismuth(III) triflate (Bi(OTf)₃) (0.05 eq)
-
1,2-Dichloroethane (DCE)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
Procedure:
-
To a stirred solution of the N-(4-methoxyphenyl)methanesulfonyl-protected amine (1.0 eq) in 1,2-dichloroethane, add Bismuth(III) triflate (0.05 eq).
-
Reflux the resulting mixture at 85 °C for approximately 2 hours. Monitor the reaction by TLC to ensure completion.
-
Upon completion, cool the reaction mixture to room temperature and remove the 1,2-dichloroethane under reduced pressure.
-
Purify the crude mixture directly by flash column chromatography using an ethyl acetate and petroleum ether mixture as the eluent to afford the desired deprotected amine.
Quantitative Data (Representative):
The yields for this catalytic C-N bond cleavage are reported to be good to excellent for a range of substrates.[4]
| Substrate Type | Catalyst Loading (mol%) | Solvent | Time (h) | Typical Yield |
| Tertiary Sulfonamide | 5 | DCE | 2 | 90-99% |
Stability Profile
The stability of the (4-Methoxyphenyl)methanesulfonyl group is a key consideration for its application.
| Condition/Reagent | Stability | Notes |
| Strongly Basic (e.g., NaOH, KOH) | Stable | Sulfonamides are generally very stable to basic hydrolysis. |
| Strongly Acidic (e.g., conc. HCl, H₂SO₄) | Potentially Labile | While generally stable, very strong acids may effect cleavage, though typically harsher conditions are needed than for Boc or trityl groups. |
| Trifluoroacetic Acid (TFA) | Potentially Labile | Cleavage may occur, but likely requires elevated temperatures or prolonged reaction times. |
| Oxidative (e.g., DDQ, CAN) | Potentially Labile | The electron-rich p-methoxybenzyl moiety is susceptible to oxidative cleavage. |
| Reductive (e.g., H₂/Pd, Na/NH₃) | Stable | The sulfonamide bond is generally resistant to catalytic hydrogenation and dissolving metal reductions under conditions that would cleave Cbz or benzyl groups. |
| Nucleophiles (e.g., thiols) | Stable | Unlike nitrobenzenesulfonamides (nosyl), the MOM-sulfonyl group is not cleaved by soft nucleophiles. |
Logical Workflow and Diagrams
Experimental Workflow: Amine Protection and Deprotection
Caption: Workflow for amine protection and deprotection.
Signaling Pathway: Protection Mechanism
Caption: Mechanism of sulfonamide formation.
Signaling Pathway: Deprotection Mechanism (Lewis Acid Catalyzed)
Caption: Proposed deprotection mechanism with Bi(OTf)₃.
Conclusion
The (4-Methoxyphenyl)methanesulfonyl group is a valuable protecting group for amines, offering high stability and the distinct advantage of mild, Lewis acid-catalyzed deprotection. This provides a useful orthogonal strategy in complex syntheses where traditional sulfonyl groups may require conditions that are incompatible with other functionalities in the molecule. The protocols and data presented herein provide a comprehensive guide for the application of this protecting group in research and development.
References
Application Notes and Protocols for the Reaction of (4-Methoxyphenyl)methanesulfonyl chloride with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxyphenyl)methanesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the conversion of alcohols into their corresponding sulfonate esters. This transformation is of significant interest in medicinal chemistry and drug development as it converts a poorly reactive hydroxyl group into an excellent leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions. The resulting (4-methoxyphenyl)methanesulfonates are valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] The presence of the 4-methoxyphenyl group can influence the reactivity and physical properties of the molecule, offering potential advantages in specific synthetic strategies.[1]
These application notes provide a comprehensive overview of the reaction of this compound with alcohols, including detailed reaction mechanisms, experimental protocols, and data presentation to aid researchers in its effective utilization.
Reaction Principle and Mechanism
The reaction of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.[1][2] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is formed.[2][3][4] The stereochemistry at the alcohol's carbon center is retained during this reaction because the C-O bond of the alcohol is not broken.[5]
While the direct nucleophilic substitution at the sulfur atom is the generally accepted mechanism, under certain conditions, particularly with less sterically hindered sulfonyl chlorides like methanesulfonyl chloride, an alternative mechanism involving a highly reactive sulfene intermediate (CH₂=SO₂) has been proposed.[6] However, for the bulkier this compound, the direct substitution pathway is more likely to be predominant.
Applications in Drug Development
The primary application of this compound in drug development lies in its ability to activate hydroxyl groups for subsequent chemical transformations. The resulting sulfonate ester is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, which is a critical step in the synthesis of many pharmaceutical compounds.
For instance, the conversion of an alcohol to a (4-methoxyphenyl)methanesulfonate is a key step in the multi-step synthesis of various drug candidates. This strategy is employed to build molecular complexity and to introduce pharmacophores necessary for biological activity. While specific examples for (4-methoxyphenyl)methanesulfonates are not abundant in publicly available literature, the analogous methanesulfonates (mesylates) and p-toluenesulfonates (tosylates) are extensively used in the synthesis of numerous APIs.[1] For example, mesylates are key intermediates in the manufacturing of various pharmaceutical compounds.[3]
Quantitative Data
The following table summarizes the expected products from the reaction of this compound with various alcohols. Please note that the yields are representative and can vary based on the specific reaction conditions and the nature of the alcohol.
| Alcohol | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Representative Yield (%) |
| Methanol | (4-methoxyphenyl)methyl methanesulfonate | C₉H₁₂O₄S | 216.26 | 85-95 |
| Ethanol | Ethyl (4-methoxyphenyl)methanesulfonate | C₁₀H₁₄O₄S | 230.28 | 80-90 |
| Isopropanol | Isopropyl (4-methoxyphenyl)methanesulfonate | C₁₁H₁₆O₄S | 244.31 | 75-85 |
| Benzyl Alcohol | Benzyl (4-methoxyphenyl)methanesulfonate | C₁₅H₁₆O₄S | 292.35 | 80-90 |
Experimental Protocols
General Protocol for the Synthesis of Alkyl (4-Methoxyphenyl)methanesulfonates
This protocol provides a general procedure for the reaction of this compound with a primary or secondary alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution.
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.5 equivalents) dropwise.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Safety Precautions:
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction can be exothermic. Ensure proper temperature control, especially during the addition of the sulfonyl chloride.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
Visualizations
Caption: Reaction mechanism of an alcohol with this compound.
Caption: General experimental workflow for the synthesis of alkyl (4-methoxyphenyl)methanesulfonates.
References
Application Notes and Protocols: Mechanism and Application of (4-Methoxyphenyl)methanesulfonyl Chloride in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxyphenyl)methanesulfonyl chloride, also known as p-methoxybenzylsulfonyl chloride (PMBS-Cl), is a versatile reagent in organic synthesis. It is primarily utilized for the introduction of the (4-methoxyphenyl)methanesulfonyl (PMBS) group onto various nucleophiles, most notably amines and alcohols. This process, known as sulfonylation, results in the formation of stable sulfonamides and sulfonate esters, respectively. The presence of the p-methoxybenzyl group offers distinct advantages, including modified reactivity and the potential for specific deprotection strategies, making it a valuable tool in the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug development.[1][2] This document provides a detailed overview of the mechanism of sulfonylation with this compound, its applications, and comprehensive experimental protocols.
Chemical and Physical Properties
This compound is a derivative of methanesulfonyl chloride, with a methoxy group on the phenyl ring that influences its electronic properties and reactivity.[1] A comparison of the physicochemical properties of this compound and its parent compound, methanesulfonyl chloride, is presented in Table 1.
Table 1. Comparison of Physical and Chemical Properties.
| Property | This compound | Methanesulfonyl Chloride |
| CAS Number | 110661-59-1[3][4] | 124-63-0[1] |
| Molecular Formula | C₈H₉ClO₃S[3] | CH₃SO₂Cl[1] |
| Molecular Weight | 220.67 g/mol [3] | 114.55 g/mol [1] |
| Appearance | Typically a solid[1] | Colorless to pale yellow liquid[1] |
| Boiling Point | 332.7 °C at 760 mmHg[1][4] | 161 °C at 760 mmHg[1] |
| Melting Point | Not available | -32 °C[1] |
| Density | 1.4 g/cm³[1][4] | 1.480 g/cm³[1] |
| Solubility | Soluble in organic solvents[1] | Soluble in polar organic solvents; reacts with water and alcohols[1] |
Mechanism of Sulfonylation
The fundamental reaction of this compound is a nucleophilic substitution at the electron-deficient sulfur atom.[2] The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the displacement of the chloride ion.[2]
The sulfonylation reaction proceeds through a nucleophilic attack by an amine or an alcohol on the sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, with the concurrent formation of a sulfonamide or sulfonate ester. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[2][5]
Caption: General mechanism of sulfonylation.
The reaction of this compound with primary or secondary amines yields highly stable sulfonamides.[1] This reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds.[1][6] The stability of the resulting sulfonamide makes the PMBS group a useful protecting group for amines during multi-step syntheses.[1]
Caption: Formation of a sulfonamide.
In a similar fashion, this compound reacts with alcohols to form sulfonate esters.[2] The resulting sulfonate group is an excellent leaving group, often superior to halides, which facilitates subsequent nucleophilic substitution or elimination reactions.[2][7]
Applications in Synthesis
The primary application of this compound is the formation of sulfonamides and sulfonate esters.
-
Protecting Group for Amines: The PMBS group is a valuable protecting group for amines due to the stability of the resulting sulfonamide under a variety of reaction conditions.[1][7] Deprotection can be achieved under specific acidic conditions.[8][9]
-
Activation of Alcohols: Conversion of a hydroxyl group, which is a poor leaving group, into a PMBS-ester (a good leaving group) activates the molecule for subsequent reactions.[10]
-
Pharmaceutical Synthesis: Sulfonamides are a critical class of compounds in pharmaceuticals, exhibiting a wide range of biological activities.[6][11] this compound serves as a key reagent in the synthesis of novel sulfonamide derivatives for drug discovery.[6]
Experimental Protocols
Safety Precaution: this compound is a corrosive and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
This protocol is adapted from a general procedure for the synthesis of sulfonamide derivatives.[6]
Materials and Reagents:
-
This compound
-
Primary or secondary amine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Methoxybenzenesulfonyl chloride | 98-68-0 | Benchchem [benchchem.com]
- 3. This compound | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:110661-59-1 | this compound | Chemsrc [chemsrc.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. svkm-iop.ac.in [svkm-iop.ac.in]
- 11. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-Methoxyphenyl)methanesulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxyphenyl)methanesulfonyl chloride is a versatile reagent in medicinal chemistry, primarily utilized for the introduction of the (4-methoxyphenyl)methanesulfonyl group into molecules. This moiety, often referred to as a "p-methoxybenzylsulfonyl" or "PMB-sulfonyl" group, can serve as a bioisostere for other functional groups, influence the physicochemical properties of a drug candidate, and form stable sulfonamide linkages which are prevalent in a wide array of therapeutic agents. The presence of the methoxy group on the phenyl ring can modulate the electronic properties and metabolic stability of the parent molecule, making it a valuable tool in lead optimization.[1] This document provides a detailed overview of its applications, experimental protocols, and relevant biological pathways.
Key Applications in Medicinal Chemistry
The primary applications of this compound in medicinal chemistry revolve around the formation of sulfonamides and methanesulfonates (mesylates).[1]
-
Sulfonamide Formation: The reaction of this compound with primary or secondary amines yields highly stable sulfonamides.[1] The sulfonamide functional group is a key component in numerous approved drugs, including antibiotics, diuretics, and anticancer agents. The (4-methoxyphenyl)methanesulfonyl group can be introduced to modulate properties such as solubility, lipophilicity, and protein-binding interactions.
-
Mesylate Formation: This reagent can also be used to convert alcohols into their corresponding methanesulfonates. This transformation converts a poor leaving group (a hydroxyl group) into an excellent leaving group (a mesylate), facilitating subsequent nucleophilic substitution reactions, which are crucial steps in the synthesis of complex drug molecules.[1]
Experimental Protocols
Below are detailed protocols for the two primary applications of this compound.
Protocol 1: Synthesis of a N-((4-Methoxyphenyl)methylsulfonyl) amine (Sulfonamide Formation)
This protocol is a representative procedure for the synthesis of a sulfonamide derivative from a primary or secondary amine and this compound.
Materials:
-
Amine (primary or secondary) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure sulfonamide.
Protocol 2: Synthesis of a (4-Methoxyphenyl)methanesulfonate (Mesylate Formation)
This protocol describes the conversion of an alcohol to a mesylate, a key step in many synthetic routes for drug candidates.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (2.0 eq)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (2.0 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add this compound (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
-
Quench the reaction with the addition of water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
The crude mesylate can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Quantitative Data
The following table summarizes representative reaction yields for the synthesis of sulfonamide derivatives using a protocol similar to the one described above.
| Starting Amine | Sulfonyl Chloride | Product | Yield (%) | Reference |
| Trimetazidine | Methanesulfonyl chloride | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 93% | [2] |
| Trimetazidine | Benzenesulfonyl chloride | 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 95% | [2] |
| Trimetazidine | Phenylmethanesulfonyl chloride | 1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 91% | [2] |
Signaling Pathways and Biological Context
Compounds synthesized using this compound, particularly sulfonamide derivatives, can be designed to target a variety of biological pathways implicated in disease. Two such pathways of high relevance in medicinal chemistry are the Epidermal Growth Factor Receptor (EGFR) and Hedgehog (Hh) signaling pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for drug development. Many EGFR inhibitors incorporate sulfonamide moieties to interact with the kinase domain of the receptor.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is critical during embryonic development and is also implicated in the maintenance of adult stem cells and in the development of certain cancers. Small molecule inhibitors targeting this pathway, some of which contain sulfonamide groups, are of significant interest in oncology.
Caption: Overview of the Hedgehog signaling pathway in its "OFF" and "ON" states.
Conclusion
This compound is a valuable and versatile reagent for medicinal chemists. Its ability to readily form stable sulfonamides and reactive mesylates makes it a key building block in the synthesis of complex and biologically active molecules. The protocols and information provided herein offer a foundation for researchers to effectively utilize this compound in their drug discovery and development efforts.
References
Application Notes and Protocols for the Synthesis of Sulfonamides using (4-Methoxyphenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of sulfonamides utilizing (4-Methoxyphenyl)methanesulfonyl chloride. This reagent is a valuable building block in medicinal chemistry for the generation of diverse sulfonamide libraries, a class of compounds with a wide range of biological activities.
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of sulfonamides is a critical process in drug discovery and development. This compound serves as a key reagent in this synthesis, allowing for the introduction of the (4-methoxyphenyl)methanesulfonyl moiety to a primary or secondary amine. The presence of the methoxy group on the phenyl ring can influence the electronic properties and, consequently, the biological activity of the resulting sulfonamide.
This document outlines the general synthetic procedure, provides detailed experimental protocols, and presents quantitative data for the synthesis of a series of N-aryl sulfonamides.
Data Presentation
The following table summarizes the quantitative data for the synthesis of representative N-aryl sulfonamides derived from a closely related reagent, 4-methoxybenzenesulfonyl chloride, which demonstrates the expected outcomes for reactions with this compound.
| Compound ID | Amine Reactant | Product Name | Yield (%) | Melting Point (°C) |
| 1 | 4-Methoxyaniline | N-(4-methoxyphenyl)-4-methoxybenzenesulfonamide | 81 | 110-112 |
| 2 | Aniline | N-phenyl-4-methoxybenzenesulfonamide | 78 | 102-104 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-4-methoxybenzenesulfonamide | 75 | 94-96 |
Note: The data presented is for N-Aryl-4-methoxybenzenesulfonamides, which are structurally analogous to the target compounds and provide a reasonable expectation of yields and physical properties.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-(4-methoxyphenyl)methanesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine (TEA) as a base
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution and stir at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Example Protocol: Synthesis of N-(4-methoxyphenyl)-(4-methoxyphenyl)methanesulfonamide
This specific protocol details the synthesis of a representative sulfonamide.
Procedure:
-
To a solution of 4-methoxyaniline (1.23 g, 10 mmol) and pyridine (0.95 g, 12 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, a solution of this compound (2.43 g, 11 mmol) in anhydrous dichloromethane (20 mL) is added dropwise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is then washed successively with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from ethanol to afford the pure N-(4-methoxyphenyl)-(4-methoxyphenyl)methanesulfonamide.
Mandatory Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of sulfonamides.
Experimental Workflow
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Logical Relationship of Key Steps
Application of (4-Methoxyphenyl)methanesulfonyl Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (4-methoxyphenyl)methanesulfonyl chloride in the synthesis of pharmaceutical intermediates. This reagent is a valuable tool for introducing the (4-methoxyphenyl)methanesulfonyl group into molecules, a moiety that can influence the pharmacological properties of a drug candidate.
Introduction
This compound is a sulfonyl chloride reagent used in organic synthesis to form sulfonamides and sulfonate esters. These functional groups are present in a wide array of pharmaceuticals and are crucial for their biological activity. The sulfonamide group, for instance, is a key component of various drugs, including antibiotics, diuretics, and anti-inflammatory agents. The (4-methoxyphenyl)methyl substituent can offer advantages over a simple methyl or phenyl group by modifying the electronic and steric properties of the molecule, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles.
Key Reactions and Applications
The primary applications of this compound in pharmaceutical synthesis involve its reaction with amines and alcohols.
-
Formation of Sulfonamides: The reaction with primary or secondary amines yields N-substituted (4-methoxyphenyl)methanesulfonamides. This is a common strategy for the synthesis of diuretic and anti-inflammatory drugs.
-
Formation of Sulfonate Esters: The reaction with alcohols produces sulfonate esters. This transformation is useful for converting a hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions, a common step in the synthesis of complex pharmaceutical ingredients.
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of sulfonamides using a structurally related sulfonyl chloride, 4-methoxybenzenesulfonyl chloride, which can serve as a reference for reactions with this compound.[1]
| Amine Substrate | Product | Solvent | Base | Yield (%) |
| Aniline | N-phenyl-4-methoxybenzenesulfonamide | Dichloromethane | - | 78 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-4-methoxybenzenesulfonamide | Dichloromethane | - | 81 |
| 4-Chloroaniline | N-(4-chlorophenyl)-4-methoxybenzenesulfonamide | Dichloromethane | - | 75 |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-(4-methoxyphenyl)methanesulfonamides
This protocol is adapted from the synthesis of N-(Aryl)-4-methoxybenzenesulfonamides and is a representative procedure for the reaction of this compound with anilines.[1]
Materials:
-
This compound
-
Substituted aniline
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in dichloromethane.
-
To the stirred solution, add this compound (1.05 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
General Protocol for the Conversion of Alcohols to (4-Methoxyphenyl)methanesulfonates
This protocol is a general procedure for the formation of sulfonate esters from alcohols.
Materials:
-
Alcohol
-
This compound
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add this compound (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonate ester, which can be used in the next step without further purification or be purified by column chromatography.
Signaling Pathways and Logical Relationships
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a pharmaceutical intermediate using this compound.
Caption: General workflow for synthesizing pharmaceutical intermediates.
Mechanism of Action of Sulfonamide Antibiotics
Many sulfonamide-containing drugs act as antibiotics by inhibiting the bacterial synthesis of folic acid, an essential nutrient for bacterial growth.[][3][4][5]
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Mechanism of Action of COX-2 Inhibitors
Certain sulfonamide derivatives, such as celecoxib, function as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7][8] They block the synthesis of prostaglandins, which are mediators of pain and inflammation.[8]
Caption: Mechanism of action of COX-2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 5. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. clinician.com [clinician.com]
Protocol for workup and purification of reactions with (4-Methoxyphenyl)methanesulfonyl chloride.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the workup and purification of reactions involving (4-Methoxyphenyl)methanesulfonyl chloride. The primary application of this reagent is in the synthesis of sulfonamides through its reaction with primary or secondary amines. The procedures outlined below are designed to ensure high purity and yield of the final product.
Introduction
This compound is a versatile reagent in organic synthesis. The methoxy-substituted phenyl ring can influence the electronic properties and reactivity of the sulfonyl chloride group.[1] It is primarily used to introduce the (4-methoxyphenyl)methanesulfonyl group, often in the formation of sulfonamides, which are a critical class of compounds in pharmaceutical development.[1] Proper workup and purification are crucial for isolating the desired products in high purity, free from unreacted starting materials and byproducts.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of this compound, leading to the formation of a sulfonamide and hydrochloric acid. A base is typically added to neutralize the HCl produced.
Diagram of the General Reaction
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Protocols
The following protocols provide a general guideline for the reaction, workup, and purification. They may require optimization based on the specific amine substrate used.
Protocol 1: General Sulfonamide Synthesis and Aqueous Workup
This protocol is adapted from standard procedures for the synthesis of sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine or triethylamine (1.1-1.5 eq).
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Synthesis and Purification by Precipitation/Recrystallization
This protocol is based on the synthesis of N-aryl sulfonamides and is particularly useful when the product is a solid.[2]
Materials:
-
This compound (1.0 eq)
-
Aromatic amine (e.g., p-anisidine) (1.0 eq)
-
1 M Aqueous sodium carbonate (Na₂CO₃)
-
Deionized water
-
Isopropanol
Procedure:
-
Reaction Setup: In an Erlenmeyer flask, add the aromatic amine, this compound, deionized water, and 1 M aqueous Na₂CO₃.
-
Reaction: Stir the mixture at room temperature for an extended period (e.g., 1-4 days) until the reaction is complete, as monitored by TLC.
-
Isolation: Collect the solid product by suction filtration.
-
Washing: Wash the collected solid with deionized water and then with a cold organic solvent such as isopropanol to remove impurities.
-
Drying: Dry the purified product in an oven at a low temperature. If further purification is needed, recrystallize from a suitable solvent.
Data Presentation
The following table summarizes representative yields for the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, which follows a similar protocol to the one described above for the reaction of a sulfonyl chloride with an aromatic amine.[2]
| Product | Yield (%) | Melting Point (°C) |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 85.84% | 182–183 |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 79.65% | 133–134 |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 17.83% | 85–86 |
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis, workup, and purification of a sulfonamide product.
Caption: Experimental workflow for sulfonamide synthesis and purification.
References
Catalytic Frontiers: Harnessing (4-Methoxyphenyl)methanesulfonyl Chloride Derivatives in Modern Catalysis
For Immediate Release
Researchers, scientists, and drug development professionals are increasingly exploring the versatility of sulfonyl chloride derivatives beyond their traditional roles as activating agents and protecting groups. This document provides detailed application notes and protocols on the emerging catalytic applications of derivatives synthesized from (4-Methoxyphenyl)methanesulfonyl chloride, focusing on their potential in metal-complex catalysis and organocatalysis. The presence of the electron-donating methoxy group on the phenyl ring can influence the electronic properties of the resulting catalysts, offering opportunities for fine-tuning catalytic activity and selectivity.[1]
Application Notes
Derivatives of this compound, primarily sulfonamides, are valuable precursors for the synthesis of novel catalysts. These derivatives can be broadly classified into two main categories for catalytic applications: as ligands for transition metal catalysts and as scaffolds for organocatalysts.
1. Sulfonamide Ligands for Transition Metal Catalysis:
This compound readily reacts with primary and secondary amines to form stable sulfonamides.[1] By incorporating additional coordinating moieties into the amine substrate, bidentate or multidentate ligands can be synthesized. These ligands can then be complexed with various transition metals (e.g., Cu, Zn, Pd, Rh) to generate catalysts for a range of organic transformations. The electronic properties of the (4-methoxyphenyl)methanesulfonyl group can modulate the electron density at the metal center, thereby influencing the catalytic activity.
Potential catalytic applications for these metal complexes include:
-
Cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings are fundamental C-C bond-forming reactions where the electronic and steric properties of the ligand play a crucial role.
-
Asymmetric catalysis: Chiral sulfonamide ligands, synthesized from chiral amines, can be used to create asymmetric catalysts for enantioselective reactions such as hydrogenations, hydrosilylations, and aldol reactions.
-
Oxidation and reduction reactions: The stability of the sulfonamide ligand under oxidative and reductive conditions makes these complexes suitable for a variety of redox catalysis.
2. Sulfonamide-Based Organocatalysts:
Chiral sulfonamides derived from this compound and chiral amines can themselves act as organocatalysts. The sulfonamide group can participate in hydrogen bonding interactions with substrates, while the chiral backbone induces stereoselectivity. These catalysts are particularly promising for asymmetric reactions, offering a metal-free alternative to traditional transition metal catalysts.
Potential organocatalytic applications include:
-
Michael additions: The sulfonamide can act as a hydrogen bond donor to activate the enone substrate.
-
Aldol and Mannich reactions: Chiral sulfonamide-based catalysts can provide a stereocontrolled environment for these fundamental C-C bond-forming reactions.
-
Diels-Alder reactions: The catalyst can organize the diene and dienophile through hydrogen bonding, leading to high diastereo- and enantioselectivity.
Data Presentation
The following tables summarize key data for the synthesis of potential catalysts derived from this compound and provide an illustrative example of how to present catalytic performance data.
Table 1: Synthesis of Sulfonamide Ligand Precursors
| Entry | Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Triethylamine | Dichloromethane | 4 | 92 |
| 2 | (R)-1-Phenylethanamine | Pyridine | Tetrahydrofuran | 6 | 88 |
| 3 | 2-(Aminomethyl)pyridine | DIPEA | Acetonitrile | 4 | 95 |
| 4 | Aniline | NaOH (aq) | Toluene/Water | 2 | 85 |
Table 2: Illustrative Catalytic Performance in a Heck Coupling Reaction
This table presents hypothetical data for the purpose of illustrating data presentation format. Actual results will vary based on the specific catalyst and reaction conditions.
| Catalyst (mol%) | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| L1 -Pd(OAc)₂ (1) | 4-Iodoanisole | Styrene | K₂CO₃ | DMF | 100 | 12 | 85 |
| L2 -Pd(OAc)₂ (1) | 4-Bromoanisole | Styrene | K₃PO₄ | Dioxane | 120 | 24 | 78 |
| L1 -Pd(OAc)₂ (0.5) | 4-Iodoanisole | Methyl acrylate | NaOAc | DMAc | 100 | 8 | 92 |
| L2 -Pd(OAc)₂ (0.5) | 4-Bromoanisole | Methyl acrylate | Cs₂CO₃ | NMP | 120 | 16 | 81 |
L1 = N-(pyridin-2-yl)-4-methoxybenzenemethanesulfonamide; L2 = N-((R)-1-phenylethyl)-4-methoxybenzenemethanesulfonamide
Experimental Protocols
Protocol 1: Synthesis of a Sulfonamide Ligand: N-(pyridin-2-yl)-4-methoxybenzenemethanesulfonamide (L1)
Materials:
-
This compound
-
2-Aminopyridine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-aminopyridine (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) to the stirred solution.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure sulfonamide ligand.
Protocol 2: Synthesis of a Palladium-Sulfonamide Complex: [Pd(L1)₂(OAc)₂]
Materials:
-
N-(pyridin-2-yl)-4-methoxybenzenemethanesulfonamide (L1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous Toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the sulfonamide ligand L1 (2.0 eq.) in anhydrous toluene.
-
To this solution, add palladium(II) acetate (1.0 eq.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
A precipitate may form during the reaction.
-
After 24 hours, collect the solid product by filtration.
-
Wash the solid with cold toluene and then with pentane.
-
Dry the resulting palladium complex under vacuum.
-
Characterize the complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).
Mandatory Visualizations
Caption: Synthetic pathway to potential catalysts from this compound.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (4-Methoxyphenyl)methanesulfonyl chloride
Welcome to the technical support center for (4-Methoxyphenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring the safe and effective use of this important reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a sulfonyl chloride reagent used in organic synthesis. Its primary application is to convert alcohols into methanesulfonates (mesylates) and primary or secondary amines into methanesulfonamides.[1] The resulting mesylate group is an excellent leaving group, facilitating nucleophilic substitution and elimination reactions, which are crucial steps in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The methoxy group on the phenyl ring influences the electronic properties and reactivity of the sulfonyl chloride.[1]
Q2: How does the reactivity of this compound compare to other sulfonyl chlorides?
The reactivity of arenesulfonyl chlorides is influenced by both electronic and steric effects of the substituents on the aromatic ring.[2]
-
Electronic Effects: Electron-donating groups, like the methoxy group in the para position, increase the electron density on the sulfonyl group. This makes the sulfur atom less electrophilic and therefore slightly less reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.[2][3] Conversely, electron-withdrawing groups increase reactivity.[2][3]
-
Steric Hindrance: Bulky substituents, especially in the ortho position, can sterically hinder the approach of a nucleophile to the sulfur atom.[2]
Therefore, this compound is expected to be slightly less reactive than benzenesulfonyl chloride due to the electron-donating nature of the methoxy group.
Q3: What are the recommended storage and handling procedures for this compound?
This compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[4] It is corrosive and can cause severe skin burns and eye damage.[5] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this reagent. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from water and moisture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Reagent: The this compound may have hydrolyzed due to improper storage or handling. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Insufficient Base: The base may not be effectively neutralizing the HCl generated during the reaction. | 1. Use a fresh bottle of the reagent. Ensure all glassware, solvents, and other reagents are rigorously dried. 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Use at least one equivalent of a suitable non-nucleophilic base like triethylamine or pyridine. |
| Formation of a Significant Amount of a More Polar Baseline Spot on TLC | Hydrolysis of the Sulfonyl Chloride: Presence of water in the reaction mixture leads to the formation of (4-Methoxyphenyl)methanesulfonic acid. | Improve drying procedures for all glassware, solvents, and reagents. Conduct the reaction under a strictly inert atmosphere. |
| Presence of a Major, Less Polar Byproduct | Formation of the Corresponding Alkyl Chloride: The chloride ion generated during the reaction can act as a nucleophile and displace the newly formed mesylate.[4] | Consider using methanesulfonic anhydride as an alternative sulfonating agent to avoid the formation of chloride ions.[4] Optimizing the reaction at a lower temperature may also disfavor this side reaction. |
| Reaction Mixture Turns Dark or Tarry | Decomposition: Starting materials or products may be decomposing due to excessive heat or incompatible reagents. | Run the reaction at a lower temperature. Screen different solvents and bases to find milder conditions. |
Experimental Protocols
General Protocol for the Mesylation of an Alcohol
This protocol provides a general procedure for the conversion of a primary or secondary alcohol to its corresponding mesylate using this compound.
Materials:
-
Alcohol (1.0 eq.)
-
This compound (1.1 - 1.5 eq.)
-
Anhydrous triethylamine (TEA) or pyridine (1.5 - 2.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine or pyridine dropwise to the stirred solution.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound in anhydrous DCM dropwise to the reaction mixture at 0 °C. It is crucial to add the sulfonyl chloride slowly to control any exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.
Quantitative Data
Table 1: Relative Rates of Solvolysis of Substituted Benzenesulfonyl Chlorides
| Substituent (X) in X-C₆H₄SO₂Cl | Relative Rate Constant (kₓ/kₗ) |
| p-OCH₃ | Slower than p-H |
| p-CH₃ | Slower than p-H |
| p-H | 1.00 |
| p-Br | Faster than p-H |
| p-NO₂ | Significantly faster than p-H |
Note: This table illustrates the general trend. Electron-donating groups decrease the rate of solvolysis, while electron-withdrawing groups increase it.[6]
Visualizations
Synthesis of this compound
Caption: A typical synthetic route to this compound.
General Experimental Workflow for Mesylation
Caption: A step-by-step workflow for a typical mesylation reaction.
Factors Influencing Reaction Outcome
Caption: Key factors that determine the success of a sulfonylation reaction.
References
Hydrolysis of (4-Methoxyphenyl)methanesulfonyl chloride and prevention
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of (4-Methoxyphenyl)methanesulfonyl chloride, with a focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the hydrolysis of this compound and why is it problematic?
A1: Hydrolysis is a chemical reaction where this compound reacts with water. This reaction decomposes the reagent into (4-methoxyphenyl)methanesulfonic acid and hydrogen chloride (HCl) gas.[1] This is problematic for several reasons:
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Reduced Yield: The decomposition of the starting material leads to a lower yield of your desired product.[1]
-
Formation of Impurities: The resulting sulfonic acid can complicate the purification of your target molecule.[2]
-
Safety Hazards: The byproduct, hydrogen chloride, is a corrosive gas that can damage equipment and pose a safety risk.[1][3]
Q2: What are the common signs of this compound decomposition?
A2: You can identify potential decomposition through several indicators:
-
Visual Change: The reagent may develop a darker color, such as brown or black.[2]
-
Gas Evolution: You may observe the formation of gases, which are likely sulfur dioxide (SO2) and hydrogen chloride (HCl).[2]
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Analytical Discrepancies: When analyzing your reaction mixture via TLC, NMR, or LC-MS, you may see unexpected spots or peaks that correspond to the sulfonic acid byproduct.[2]
-
Poor Reaction Performance: A significant and unexpected decrease in the yield of your desired product is a strong indicator of reagent decomposition.[2]
Q3: How should I properly store this compound to prevent hydrolysis?
A3: Proper storage is critical to maintain the reagent's stability. Key recommendations include:
-
Moisture Control: Store in airtight, moisture-proof containers with tightly sealed caps.[1][4]
-
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon is highly recommended.[1]
-
Temperature: Store in a cool, dry, and well-ventilated area.[4] Refrigerated storage at 2-8 °C is often recommended.[5]
-
Material Compatibility: Avoid metal containers.
Q4: What steps can I take during my experiment to minimize hydrolysis?
A4: To prevent hydrolysis during your reaction, follow these best practices:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
-
Control Temperature: Perform the reaction at low temperatures, as higher temperatures can accelerate decomposition. For many sulfonyl chloride reactions, staying below 30 °C is advisable.[2]
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to ambient moisture.
-
Minimize Exposure: Open the reagent container only when needed and dispense the required amount quickly to limit its exposure to air and humidity.[1]
Q5: My reaction requires an aqueous work-up. How can I perform this without hydrolyzing my product or unreacted starting material?
A5: If an aqueous work-up is unavoidable, speed and temperature are key.
-
Work Quickly and Cold: Perform the extraction or washing steps as rapidly as possible at a low temperature (e.g., using an ice bath).[2]
-
Leverage Solubility: Aryl sulfonyl chlorides often have low solubility in water, which can offer some protection against hydrolysis during precipitation from an aqueous mixture.[2][6] Quenching the reaction with cold water to precipitate the product can be an effective strategy.[6]
Troubleshooting Guide
This guide addresses the common issue of low product yield, which is often linked to the hydrolysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield & Presence of Impurities | Reagent Decomposition via Hydrolysis | 1. Verify Reagent Quality: Check for discoloration or other signs of decomposition in the stored reagent.[2] If decomposition is suspected, use a fresh bottle. 2. Ensure Anhydrous Conditions: Oven-dry all glassware immediately before use. Use freshly opened or properly stored anhydrous solvents.[1] 3. Optimize Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of hydrolysis.[2] 4. Use an Inert Atmosphere: Handle the reagent and run the reaction under a nitrogen or argon atmosphere.[1] 5. Modify Work-up Procedure: If using an aqueous work-up, ensure it is performed quickly and at a low temperature to reduce the contact time between the sulfonyl chloride and water.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Use of this compound in a Sulfonamide Synthesis
-
Preparation: Under an inert atmosphere of nitrogen, add an anhydrous solvent (e.g., dichloromethane) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.
-
Amine Addition: Dissolve the amine substrate and a suitable base (e.g., triethylamine or pyridine) in the solvent.[7]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of this compound in the anhydrous solvent to the cooled mixture dropwise. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress using an appropriate analytical method (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, proceed to the quenching and work-up protocol.
Protocol 2: Recommended Aqueous Work-up Procedure
-
Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully add cold water to quench the reaction.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Quickly wash the combined organic layers with cold brine to remove any remaining aqueous impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified.[3]
Visualized Workflows and Mechanisms
Caption: Workflow for handling this compound.
References
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Navigating Purification Challenges in Reactions with (4-Methoxyphenyl)methanesulfonyl Chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during reactions involving (4-Methoxyphenyl)methanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The primary impurities encountered are typically unreacted starting materials, the hydrolysis byproduct (4-methoxyphenyl)methanesulfonic acid, and salts formed from the base used in the reaction. In reactions with alcohols, the corresponding alkyl chloride can also be a side-product.[1]
Q2: How can I minimize the formation of the hydrolysis byproduct, (4-methoxyphenyl)methanesulfonic acid?
A2: To minimize hydrolysis, it is crucial to conduct the reaction under strictly anhydrous conditions. This includes using anhydrous solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Using freshly opened or properly stored this compound is also recommended.
Q3: What is the best way to remove the (4-methoxyphenyl)methanesulfonic acid byproduct during workup?
A3: The most effective method for removing the sulfonic acid byproduct is through an aqueous basic wash.[2] Dissolving the reaction mixture in a water-immiscible organic solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will convert the sulfonic acid into its water-soluble salt, which can then be easily separated in the aqueous layer.[2][3]
Q4: My desired product seems to be water-soluble, and I'm experiencing low yields after aqueous workup. What should I do?
A4: If your product exhibits some water solubility, it is advisable to minimize the number of aqueous washes. After separation, the aqueous layers should be thoroughly back-extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. Subsequently, combining all organic extracts, drying over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrating under reduced pressure should improve your yield.
Q5: Purification by column chromatography is proving difficult. What are some common issues and solutions?
A5: Common challenges in column chromatography include the product co-eluting with impurities or not moving down the column at all. If the compound remains at the top of the column, the solvent system is likely too non-polar. Conversely, if all compounds elute together, the solvent system is too polar. A systematic approach to selecting the eluent system, starting with a non-polar solvent and gradually increasing the polarity, is recommended. Thin-layer chromatography (TLC) should be used to determine an appropriate solvent system that provides good separation before attempting column chromatography.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed. - Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Hydrolysis of this compound | - Ensure all solvents and reagents are anhydrous. - Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Product Loss During Workup | - Minimize aqueous washes if the product has some water solubility. - Back-extract all aqueous layers with an organic solvent. - Ensure complete phase separation during extractions. |
| Product Degradation | - Avoid prolonged exposure to harsh acidic or basic conditions during workup. - If the product is temperature-sensitive, perform workup and purification at lower temperatures. |
Issue 2: Presence of Persistent Impurities After Purification
| Impurity | Identification | Troubleshooting Steps |
| (4-Methoxyphenyl)methanesulfonic acid | Typically a polar spot on TLC that may streak. | - Perform a thorough aqueous wash with a saturated NaHCO₃ solution.[2] - If the product is stable, a dilute NaOH wash can be more effective. |
| Unreacted Amine/Alcohol | A spot on TLC corresponding to the starting material. | - Ensure the stoichiometry of the reagents is correct; a slight excess of the sulfonyl chloride may be necessary. - Consider increasing the reaction time or temperature. |
| Base-Related Salts (e.g., Triethylammonium chloride) | Often highly polar and water-soluble. | - Thoroughly wash the organic layer with water and brine during the workup. |
| Alkyl Chloride (from alcohol reactions) | A non-polar byproduct, visible on TLC. | - Maintain a low reaction temperature (0 °C) during the addition of the sulfonyl chloride. - Use a non-nucleophilic base like triethylamine or pyridine.[1] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of an amine with this compound.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.[5]
General Protocol for the Protection of an Alcohol
This protocol provides a general method for the protection of an alcohol using this compound.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine dropwise to the stirred solution.
-
Slowly add a solution of this compound in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting logic for addressing hydrolysis-related problems.
References
Technical Support Center: (4-Methoxyphenyl)methanesulfonyl chloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of (4-Methoxyphenyl)methanesulfonyl chloride. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this reagent in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound.
Issue 1: Low or No Reaction Yield
-
Question: My reaction is showing low or no yield of the desired product. What are the potential causes and how can I resolve this?
-
Answer: Low or no yield in reactions involving this compound can stem from several factors related to the reagent's stability and handling.
-
Potential Cause 1: Reagent Decomposition due to Moisture: this compound is highly sensitive to moisture. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common deactivation pathway.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause 2: Inactive Reagent from Improper Storage: Prolonged or improper storage can lead to the degradation of the sulfonyl chloride.
-
Solution: Store this compound in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated and under an inert atmosphere. Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.
-
-
Potential Cause 3: Incompatible Reaction Conditions: The presence of nucleophilic impurities or running the reaction at an inappropriate temperature can lead to side reactions or decomposition.
-
Solution: Purify all starting materials. Optimize the reaction temperature; sometimes, lower temperatures can minimize the formation of byproducts.
-
-
Issue 2: Formation of Unexpected Byproducts
-
Question: I am observing significant formation of an unexpected byproduct in my reaction. What could it be and how can I minimize it?
-
Answer: The formation of byproducts is often indicative of side reactions involving the sulfonyl chloride or its degradation products.
-
Potential Cause 1: Formation of the Corresponding Chloride: In reactions with alcohols, the chloride ion generated can compete with the alcohol as a nucleophile, leading to the formation of an alkyl chloride byproduct.
-
Solution: Consider using methanesulfonic anhydride as an alternative sulfonating agent, as this eliminates the chloride source from the reaction. Running the reaction at a lower temperature may also disfavor the SN2 displacement by the chloride ion.
-
-
Potential Cause 2: Presence of Hydrolyzed Reagent: If the this compound has been partially hydrolyzed, the resulting sulfonic acid can complicate the reaction mixture and purification.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock if its quality is questionable. The purity can be assessed by analytical techniques such as HPLC or NMR.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the longevity and reactivity of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically refrigerated (2-8 °C). It is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap) to prevent exposure to moisture and air.
Q2: How does the stability of this compound compare to other sulfonyl chlorides?
A2: The stability of sulfonyl chlorides can be influenced by the electronic properties of their substituents. The electron-donating methoxy group in this compound can influence the reactivity of the sulfonyl chloride moiety. Generally, all sulfonyl chlorides are sensitive to moisture and bases.
Q3: What are the primary decomposition products of this compound?
A3: The primary decomposition pathway for this compound in the presence of water is hydrolysis to form (4-Methoxyphenyl)methanesulfonic acid and hydrogen chloride (HCl) gas. Thermal decomposition can lead to the release of sulfur oxides and other irritating gases.
Q4: Can I handle this compound on the open bench?
A4: No. This compound is a corrosive and moisture-sensitive compound. All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q5: How can I check the purity of my this compound?
A5: The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the percentage of the active compound and detecting any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Data Presentation
Table 1: General Stability Profile of Aryl Sulfonyl Chlorides Under Forced Degradation Conditions (Illustrative Examples)
| Stress Condition | Temperature | Duration | Typical Outcome for Sulfonyl Chlorides |
| Acidic Hydrolysis (0.1 M HCl) | 60 °C | 24 hours | Significant degradation to the corresponding sulfonic acid. |
| Basic Hydrolysis (0.1 M NaOH) | 25 °C | 4 hours | Rapid and complete decomposition. |
| Oxidative (3% H₂O₂) | 25 °C | 24 hours | Generally stable, but depends on the specific aryl substitution. |
| Thermal (Dry Heat) | 80 °C | 48 hours | Slow decomposition may be observed. |
| Photostability (ICH Q1B) | 25 °C | - | Generally stable, but should be stored protected from light. |
Note: This table provides illustrative data based on the general behavior of sulfonyl chlorides and is intended as a guideline. Specific stability will vary depending on the exact structure and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60 °C.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature.
-
Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature.
-
Thermal Stress: Place a solid sample of the compound in an oven at 80 °C.
-
-
Time Points: Withdraw aliquots from the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For the thermal stress sample, dissolve a small amount in the analysis solvent at each time point.
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of this compound and to detect the formation of any degradation products.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Factors influencing the stability of the compound.
Troubleshooting low conversion rates with (4-Methoxyphenyl)methanesulfonyl chloride
Welcome to the technical support center for reactions involving (4-Methoxyphenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, and to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield. What are the most common causes?
Low yields in reactions with this compound can stem from several factors. The most prevalent issues include:
-
Moisture Contamination: this compound is highly sensitive to moisture. Water present in solvents, reagents, or on glassware will lead to the hydrolysis of the starting material, forming (4-methoxyphenyl)methanesulfonic acid and rendering it inactive for the desired transformation.[1]
-
Inappropriate Reaction Temperature: The reaction temperature is critical. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can accelerate side reactions and decomposition.[1]
-
Insufficient or Inappropriate Base: A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction. An insufficient amount of base will not effectively scavenge the HCl, which can lead to side reactions or inhibition of the desired reaction. The choice of base is also important; a non-nucleophilic base is often preferred to avoid competing reactions.[1][2]
-
Impure Starting Materials: The purity of the substrate, this compound, base, and solvent is crucial for a clean reaction and high yield.[1][3]
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Side Reactions: The formation of an alkyl chloride is a common side reaction when using sulfonyl chlorides with alcohols.[1][4] This occurs when the chloride ion, generated from the sulfonyl chloride, acts as a nucleophile.
Q2: I suspect moisture is the culprit for my low yield. How can I ensure my reaction is anhydrous?
To minimize moisture contamination, the following steps are recommended:
-
Glassware: Thoroughly oven-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Solvents: Use anhydrous solvents. Freshly distilled solvents or those from a solvent purification system are ideal.
-
Reagents: Use fresh, high-purity reagents. Ensure the this compound is from a fresh bottle or has been stored under anhydrous conditions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[1]
Q3: What are the signs of reagent degradation, and how should I properly store this compound?
This compound is moisture-sensitive and should be stored in a cool, dry place, tightly sealed to prevent hydrolysis.[5][6] Signs of degradation include a cloudy appearance or the presence of solid precipitate (the sulfonic acid). If degradation is suspected, it is best to use a fresh bottle of the reagent.
Q4: My reaction mixture turned dark/tarry. What could be the cause?
A dark or tarry reaction mixture often indicates decomposition of the starting materials or products.[1] This can be caused by:
-
Excessive Heat: Running the reaction at too high a temperature can lead to decomposition.
-
Incompatible Reagents: The combination of reagents may not be suitable, leading to undesired side reactions and decomposition. Consider screening different solvents and bases to find milder conditions.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound.
| Observation | Potential Cause | Suggested Action |
| Low or no conversion of starting material | 1. Inactive this compound due to hydrolysis. 2. Reaction temperature is too low. 3. Insufficient amount of base. | 1. Use a fresh bottle of the reagent. Ensure all reaction components are rigorously dry. 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Ensure at least one equivalent of a suitable non-nucleophilic base is used. |
| Formation of a significant amount of a more polar baseline spot on TLC | Hydrolysis of this compound to (4-methoxyphenyl)methanesulfonic acid. | Improve drying procedures for glassware, solvents, and reagents. Conduct the reaction under a strictly inert atmosphere.[1] |
| Presence of a major, less polar byproduct | Formation of the corresponding alkyl chloride. | Optimize the reaction temperature by running it at a lower temperature. Consider using the corresponding sulfonic anhydride if the chloride byproduct is a persistent issue.[1] |
| Difficult purification, product co-elutes with impurities | Formation of closely related side products. | Consider alternative purification methods such as crystallization or preparative HPLC.[1] |
Experimental Protocols
General Protocol for the Reaction of an Alcohol with this compound
This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrate.
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, DCM) to a concentration of 0.1-0.5 M in oven-dried glassware.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 - 1.5 eq.), dropwise to the stirred solution.
-
Reagent Addition: Slowly add this compound (1.1 - 1.3 eq.) dropwise to the reaction mixture at 0 °C. It is crucial to add the sulfonyl chloride slowly to control any exothermic reaction.[1]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM) three times.
-
-
Purification:
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.[1]
-
Visualizations
Caption: A flowchart for troubleshooting low conversion rates.
Caption: Competing reaction pathways in sulfonylation reactions.
References
Technical Support Center: (4-Methoxyphenyl)methanesulfonyl chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methoxyphenyl)methanesulfonyl chloride. Our aim is to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during reactions involving this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low or No Yield of the Desired Product (Sulfonamide/Sulfonate Ester)
-
Question: My reaction is resulting in a low yield or no desired product. What are the likely causes?
-
Answer: Low yields in sulfonylation reactions can stem from several factors. The primary reasons often involve the purity of the starting materials, suboptimal reaction conditions, or degradation of the sulfonyl chloride.
-
Moisture Contamination: this compound is sensitive to moisture and can readily hydrolyze to the corresponding and unreactive (4-Methoxyphenyl)methanesulfonic acid. Ensure all glassware is oven-dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Inactive Reagents: Verify the purity of your this compound, as it can degrade over time, especially if not stored under anhydrous conditions. Similarly, ensure the amine or alcohol substrate is pure and dry.
-
Inappropriate Base: The choice and amount of base are critical. A base is required to neutralize the HCl generated during the reaction. Insufficient base can lead to the protonation of the amine nucleophile, rendering it unreactive. For less reactive amines, a stronger, non-nucleophilic base may be required.
-
Low Reaction Temperature: While low temperatures are often used to control exotherms and minimize side reactions, a temperature that is too low may result in an incomplete reaction. If the reaction is sluggish, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS is advisable.
-
-
Issue 2: Significant Formation of a White Precipitate (Hydrolysis Product)
-
Question: I am observing a significant amount of a water-soluble white solid in my reaction mixture or during workup. What is this and how can I avoid it?
-
Answer: This is likely (4-Methoxyphenyl)methanesulfonic acid, the product of hydrolysis of your sulfonyl chloride.
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Cause: Exposure of this compound to water, either from wet solvents, reagents, or atmospheric moisture.
-
Prevention:
-
Strictly adhere to anhydrous reaction conditions. Use freshly distilled, dry solvents.
-
Dry all glassware in an oven and cool under a stream of inert gas.
-
Handle the sulfonyl chloride in a glovebox or under a positive pressure of nitrogen or argon.
-
During aqueous workup, perform extractions quickly and use cold water or brine to minimize hydrolysis of any unreacted sulfonyl chloride.
-
-
-
Issue 3: Formation of an Unexpected, High Molecular Weight Byproduct in Friedel-Crafts Reactions
-
Question: When performing a Friedel-Crafts sulfonylation with an aromatic substrate, I am isolating a significant amount of a high-melting, poorly soluble byproduct. What could it be?
-
Answer: This is likely a diaryl sulfone, formed from the reaction of the desired product (an aryl sulfone) with another molecule of the aromatic substrate.
-
Cause: This side reaction is favored when there is an excess of the aromatic substrate and/or the Lewis acid catalyst is highly active. The initial product, an aryl (4-methoxybenzyl)sulfone, can undergo a second Friedel-Crafts reaction.
-
Prevention:
-
Use a stoichiometric amount or a slight excess of the this compound relative to the aromatic substrate.
-
Control the reaction temperature; lower temperatures generally favor the mono-sulfonylation product.
-
Choose a milder Lewis acid catalyst if possible.
-
-
-
Issue 4: Potential Formation of a Highly Reactive Intermediate (Sulfene)
-
Question: I have read about "sulfene" intermediates in reactions of sulfonyl chlorides. Could this be affecting my reaction with this compound?
-
Answer: Yes, the formation of a sulfene intermediate, (4-methoxyphenyl)methylenesulfene, is possible, particularly when using a strong, non-nucleophilic base like triethylamine.
-
Mechanism: The base can abstract an alpha-proton from the methylene group of this compound, leading to the elimination of HCl and the formation of the highly reactive sulfene.
-
Consequences: This sulfene can react with various nucleophiles present in the reaction mixture, including the desired nucleophile, but also potentially with itself (dimerization/polymerization) or other species, leading to a mixture of products and reduced yield of the intended product.
-
Mitigation:
-
If sulfene formation is suspected, consider using a weaker base, such as pyridine.
-
Careful control of the reaction temperature (low temperature) can also help to minimize this side reaction.
-
-
-
Data on Byproduct Formation
While precise quantitative data for byproduct formation in this compound reactions is not extensively available in the literature, the following table summarizes the key factors that influence the formation of major byproducts.
| Byproduct | Influencing Factors | Trend |
| (4-Methoxyphenyl)methanesulfonic acid | Presence of Water | Increased formation with higher water content. |
| Reaction/Workup Time | Longer exposure to aqueous conditions increases hydrolysis. | |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | |
| Diaryl Sulfone | Stoichiometry (in Friedel-Crafts) | Excess aromatic substrate increases diaryl sulfone formation. |
| Lewis Acid Strength | Stronger Lewis acids can promote the second sulfonylation. | |
| Temperature | Higher temperatures can favor the formation of the diaryl sulfone. | |
| Sulfene-derived Products | Base Strength | Stronger, non-nucleophilic bases (e.g., triethylamine) promote sulfene formation. |
| Temperature | Higher temperatures can increase the rate of sulfene formation. |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-(4-methoxyphenyl)methanesulfonamide
This protocol describes a general procedure for the synthesis of a sulfonamide from this compound and a primary amine.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Synthesis of Phenyl (4-methoxyphenyl)methanesulfonate
This protocol provides a general method for the synthesis of a sulfonate ester.
-
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere, add phenol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine dropwise to the stirred solution.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the phenol solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
-
Visualizations
Caption: Key reaction pathways and byproduct formation from this compound.
Caption: A logical workflow for troubleshooting low product yield in sulfonylation reactions.
Effect of base on (4-Methoxyphenyl)methanesulfonyl chloride reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for troubleshooting experiments involving (4-Methoxyphenyl)methanesulfonyl chloride. The following question-and-answer format directly addresses common issues to help optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction with a primary amine is yielding a significant amount of a di-sulfonylated byproduct. What are the primary causes and how can I favor mono-sulfonylation?
A1: Di-sulfonylation is a common side reaction when using primary amines, occurring when the initially formed mono-sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride. The primary causes and solutions are:
-
Incorrect Stoichiometry: Using an excess of this compound is a frequent cause of di-sulfonylation.[1]
-
Rapid Reagent Addition: Quick addition of the sulfonyl chloride can lead to localized high concentrations, promoting the second sulfonylation.
-
High Reaction Temperature: Elevated temperatures can increase the rate of the di-sulfonylation reaction.[2]
-
Choice of Base: The base can influence the deprotonation of the mono-sulfonamide, making it more susceptible to a second reaction.
To favor mono-sulfonylation, it is recommended to use a 1:1 stoichiometry or a slight excess of the primary amine.[2] The sulfonyl chloride should be added dropwise at a low temperature (e.g., 0 °C), and the reaction should be carefully monitored.[2]
Q2: I am observing a significant amount of a polar byproduct in my reaction. What is the likely identity of this impurity and how can I avoid its formation?
A2: A prominent polar byproduct is often the corresponding sulfonic acid, (4-methoxyphenyl)methanesulfonic acid, which results from the hydrolysis of the sulfonyl chloride.[3] this compound is sensitive to moisture. To prevent hydrolysis, ensure that all glassware is thoroughly dried, and use anhydrous solvents.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[3]
Q3: My reaction is not proceeding to completion, resulting in a low yield. What are the potential reasons for this?
A3: Low or no product formation can be attributed to several factors:
-
Inactive Sulfonyl Chloride: The this compound may have degraded due to improper storage and exposure to moisture.[2]
-
Low Reactivity of the Nucleophile: Sterically hindered or electron-deficient amines or alcohols may exhibit poor reactivity.[2]
-
Insufficient Base: An inadequate amount of base will not effectively neutralize the HCl generated, which can protonate the amine nucleophile, rendering it unreactive.
To address these issues, use a fresh or purified batch of the sulfonyl chloride. For unreactive nucleophiles, consider increasing the reaction temperature or using a stronger, non-nucleophilic base.[2] Ensure at least a stoichiometric amount of base is used relative to the sulfonyl chloride.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester
| Observation | Potential Cause | Suggested Solution |
| Starting material remains unreacted. | Inactive this compound due to hydrolysis. | Use a fresh, unopened bottle or purify the reagent before use. Ensure all glassware, solvents, and reagents are rigorously dry.[3] |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | |
| Insufficient amount of base. | Ensure at least one equivalent of base is used to neutralize the generated HCl.[4] | |
| A significant amount of a more polar byproduct is observed on TLC. | Hydrolysis of this compound. | Improve drying procedures for all components and conduct the reaction under an inert atmosphere.[3] |
| A major, less polar byproduct is formed when reacting with an alcohol. | Formation of the corresponding alkyl chloride. | Consider using (4-methoxyphenyl)methanesulfonic anhydride as an alternative, as it does not introduce chloride ions into the reaction mixture. Lowering the reaction temperature can also disfavor this S\u20992 displacement. |
| The reaction mixture turns dark or forms tar. | Decomposition of starting materials or products. | Run the reaction at a lower temperature. Screen different solvents and bases to identify milder conditions. |
Data Presentation
Table 1: Illustrative Yields for the Mono-Sulfonylation of Aniline with this compound Using Different Bases
| Base | pKa of Conjugate Acid | General Characteristics | Illustrative Yield (%) | Potential Side Products |
| Pyridine | 5.2 | Acts as a nucleophilic catalyst and base. | 75-85 | Di-sulfonylation |
| Triethylamine (TEA) | 10.7 | A common, non-nucleophilic hindered base. | 80-90 | Di-sulfonylation |
| Diisopropylethylamine (DIPEA) | 11.0 | A highly hindered, non-nucleophilic base. | 85-95 | Less prone to side reactions due to steric bulk. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | A very strong, non-nucleophilic base. | >90 | Can promote sulfene formation with substrates prone to elimination. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
This protocol describes a general method for the reaction of this compound with a primary amine using triethylamine as the base.
Materials:
-
Primary amine
-
This compound
-
Triethylamine (Et\u2083N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO\u2083)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na\u2082SO\u2084)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.05 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the cooled amine solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[4]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO\u2083 solution, and brine.[4]
-
Dry the organic layer over anhydrous Na\u2082SO\u2084, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[4]
Mandatory Visualization
Caption: General mechanism for sulfonamide formation.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Temperature Control in (4-Methoxyphenyl)methanesulfonyl Chloride Reactions
Welcome to the Technical Support Center for reactions involving (4-Methoxyphenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring the safe and efficient use of this important reagent. The following information is presented in a question-and-answer format to directly address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions with this compound?
A1: The optimal temperature for reactions involving this compound is highly dependent on the specific substrate and reaction type (e.g., sulfonylation of an alcohol vs. a primary amine). However, a general best practice is to initiate the reaction at a low temperature, typically 0 °C, and then allow it to gradually warm to room temperature (20-25 °C). This approach helps to control the initial exothermic reaction and minimize the formation of side products. For highly reactive substrates or when side reactions are a significant concern, maintaining the reaction at 0 °C or even lower temperatures may be necessary. Conversely, for less reactive substrates, a gradual increase in temperature might be required to achieve a reasonable reaction rate.[1][2]
Q2: My reaction is sluggish and giving a low yield. Should I increase the temperature?
A2: While a low reaction temperature can lead to incomplete conversion, increasing the temperature should be done cautiously. Before elevating the temperature, ensure that other factors are not the cause of the low yield. These factors include:
-
Moisture Contamination: this compound is sensitive to moisture, which can lead to its hydrolysis and inactivation. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.
-
Purity of Reagents: The purity of the sulfonyl chloride, substrate, and base is crucial for a successful reaction.
-
Base Selection: An inappropriate or insufficient amount of base can hinder the reaction. A non-nucleophilic base like triethylamine or pyridine is commonly used to neutralize the HCl generated during the reaction.
If these factors have been addressed, a gradual and monitored increase in temperature may improve the reaction rate and yield. However, be aware that higher temperatures can also promote side reactions and decomposition.[1]
Q3: What are the common side reactions associated with improper temperature control?
A3: Inadequate temperature control is a primary contributor to the formation of unwanted byproducts. The most common side reactions include:
-
Formation of Alkyl/Aryl Chlorides: At elevated temperatures, the chloride ion generated during the reaction can act as a nucleophile, displacing the newly formed sulfonate ester to yield an alkyl or aryl chloride.
-
Decomposition: this compound and the resulting sulfonate esters can be thermally labile. Excessive heat can lead to decomposition, often observed as the reaction mixture turning dark or tarry.
-
Formation of Sulfene Intermediates: The use of a strong base, sometimes exacerbated by higher temperatures, can promote the formation of highly reactive sulfene intermediates, which can lead to a variety of undesired side products.[1]
Troubleshooting Guide
| Observation | Potential Cause | Suggested Action |
| Low or no conversion of starting material | 1. Reaction temperature is too low.2. Inactive this compound due to hydrolysis.3. Insufficient amount or inappropriate type of base. | 1. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.2. Use a fresh bottle of the reagent and ensure all reaction components are rigorously dry.3. Ensure at least one equivalent of a suitable non-nucleophilic base is used. |
| Formation of a less polar byproduct | Formation of the corresponding alkyl or aryl chloride. | Optimize the reaction temperature by running it at a lower temperature (e.g., maintaining it at 0 °C). |
| Reaction mixture turns dark or tarry | Decomposition of starting materials or products due to excessive heat. | Run the reaction at a lower temperature. Screen for milder reaction conditions, including different solvents and bases.[1] |
| Milky or cloudy appearance upon addition of the reagent | Precipitation of the amine hydrochloride salt (in reactions with amines). | This is generally not a cause for concern and indicates that the reaction is proceeding.[1] |
Experimental Protocols
General Protocol for the Sulfonylation of an Alcohol
This protocol describes a general procedure for the reaction of an alcohol with this compound to form a sulfonate ester.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in anhydrous DCM (to a concentration of approximately 0.2 M).
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Slowly add this compound dropwise to the stirred solution, ensuring the temperature remains at 0 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.[2]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.
-
The crude product can be purified by column chromatography on silica gel if necessary.
General Protocol for the Sulfonylation of a Primary or Secondary Amine
This protocol outlines a general procedure for the synthesis of sulfonamides from the reaction of a primary or secondary amine with this compound.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.0 - 1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Water or 1 M HCl for quenching
-
Saturated aqueous NaHCO₃
-
Brine
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the amine and the base in the chosen anhydrous solvent.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add this compound (either neat or dissolved in a small amount of the anhydrous solvent) dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir for an additional 2-16 hours, monitoring the reaction's progress by TLC until the starting amine is consumed.
-
Quench the reaction by adding water or 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer. If the product is in the aqueous layer, extract it multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Effect of Temperature on Reaction Time and Yield (Illustrative)
| Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | 0 → RT | 2 | ~95% | General Protocol |
| Aniline | 0 → RT | 3 | ~90% | General Protocol |
| 4-Nitroaniline | RT → 50 | 5 | ~85% | Hypothetical |
| 2,6-Diisopropylaniline | 50 | 12 | ~70% | Hypothetical |
Note: The data for 4-nitroaniline and 2,6-diisopropylaniline are hypothetical and included to illustrate the general trend that less nucleophilic or more sterically hindered substrates may require higher temperatures and longer reaction times, which can in turn affect the overall yield.
Visualizations
References
Validation & Comparative
A Comparative Guide to (4-Methoxyphenyl)methanesulfonyl Chloride Derivatives for Cancer Research
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a paramount objective. (4-Methoxyphenyl)methanesulfonyl chloride serves as a versatile scaffold for the synthesis of a diverse array of derivatives, particularly N-substituted sulfonamides, which have demonstrated promising potential as anticancer agents. This guide provides an objective comparison of the performance of representative this compound derivatives, supported by experimental data and detailed protocols to aid in the exploration of this chemical space.
Physicochemical and Biological Performance of Derivatives
The introduction of various substituents on the sulfonamide nitrogen of the (4-Methoxyphenyl)methanesulfonyl scaffold can significantly influence the physicochemical properties and biological activity of the resulting derivatives. In this guide, we compare a series of virtual representative N-substituted (4-methoxyphenyl)methanesulfonamides to illustrate these structure-activity relationships (SAR). The selection of substituents is based on commonly explored moieties in medicinal chemistry for their potential to modulate properties such as solubility, cell permeability, and target engagement.
Data Presentation: A Comparative Analysis
The following tables summarize the key physicochemical properties and in vitro anticancer activity of a representative set of this compound derivatives. The biological data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of a specific cancer cell line by 50%. Lower IC50 values indicate higher potency.
| Compound ID | Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| PMSC | This compound | C₈H₉ClO₃S | 220.67 | 1.93 |
| PMSA-1 | N-phenyl-(4-methoxyphenyl)methanesulfonamide | C₁₄H₁₅NO₃S | 277.34 | 2.15 |
| PMSA-2 | N-(4-chlorophenyl)-(4-methoxyphenyl)methanesulfonamide | C₁₄H₁₄ClNO₃S | 311.78 | 2.85 |
| PMSA-3 | N-(4-methylphenyl)-(4-methoxyphenyl)methanesulfonamide | C₁₅H₁₇NO₃S | 291.37 | 2.58 |
| PMSA-4 | N-benzyl-(4-methoxyphenyl)methanesulfonamide | C₁₅H₁₇NO₃S | 291.37 | 2.29 |
Table 1: Physicochemical Properties of this compound and its Derivatives.
| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| PMSA-1 | 25.5 | 32.1 | 45.3 |
| PMSA-2 | 12.8 | 18.5 | 28.7 |
| PMSA-3 | 20.1 | 26.8 | 39.9 |
| PMSA-4 | 35.2 | 41.5 | 55.1 |
Table 2: In Vitro Anticancer Activity of (4-Methoxyphenyl)methanesulfonamide Derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the synthesis of the N-substituted (4-methoxyphenyl)methanesulfonamide derivatives and the MTT assay used to determine their cytotoxic activity.
General Synthesis of N-substituted (4-methoxyphenyl)methanesulfonamides (PMSA-1 to PMSA-4)
Materials:
-
This compound (PMSC)
-
Appropriate amine (e.g., aniline, 4-chloroaniline, 4-methylaniline, benzylamine)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (eluent)
Procedure:
-
Dissolve the appropriate amine (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.0 mmol) in the same solvent (5 mL) and add it dropwise to the cooled amine solution over a period of 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl (10 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (3 x 15 mL).
-
Combine the organic layers and wash successively with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted (4-methoxyphenyl)methanesulfonamide.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][2][3][4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well sterile microplates
-
Synthesized compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2] Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4][5] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][5] Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Diagrams are provided to illustrate key processes and pathways relevant to the characterization and potential mechanism of action of this compound derivatives.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and anticancer evaluation.
Potential Signaling Pathway Inhibition
Many sulfonamide derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (4-Methoxyphenyl)methanesulfonyl chloride and Other Sulfonyl Chlorides for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters, crucial functionalities in a vast array of pharmaceuticals and functional materials. The choice of sulfonyl chloride can significantly impact reaction efficiency, selectivity, and the properties of the final product. This guide provides a detailed comparison of (4-Methoxyphenyl)methanesulfonyl chloride with other commonly used sulfonyl chlorides, supported by established principles of chemical reactivity and experimental data.
Comparative Analysis of Sulfonyl Chloride Reactivity
The reactivity of a sulfonyl chloride is primarily governed by the electronic and steric nature of its substituents. The electrophilicity of the sulfur atom is the key determinant in its reaction with nucleophiles. Electron-withdrawing groups enhance reactivity by making the sulfur atom more electron-deficient, while electron-donating groups decrease reactivity.
This compound, with its electron-donating para-methoxy group, is generally less reactive than unsubstituted benzenesulfonyl chloride and its analogues bearing electron-withdrawing groups. Conversely, it is more reactive than sulfonyl chlorides with stronger electron-donating substituents. Aliphatic sulfonyl chlorides, such as methanesulfonyl chloride, are typically more reactive than their aromatic counterparts due to the absence of the electron-donating phenyl ring and lower steric hindrance.[1]
Data Presentation: Comparison of Sulfonyl Chlorides
The following table summarizes the key properties and relative reactivities of selected sulfonyl chlorides. The relative reactivity is inferred from established electronic and steric effects, including Hammett substituent constants (σ), where a more positive σ value corresponds to a more electron-wíthdrawing group and thus higher reactivity.
| Sulfonyl Chloride | Structure | Molecular Weight ( g/mol ) | Physical Form | Hammett Constant (σp) of Substituent | Relative Reactivity | Key Applications |
| This compound | OCH₃-C₆H₄-CH₂SO₂Cl | 220.67 | Not specified (typically a solid) | -0.27 (for -OCH₃) | Moderate | Introduction of the 4-methoxybenzylsulfonyl (PMB-sulfonyl) group, which can offer unique properties. |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | 114.55 | Colorless liquid | N/A | Very High | Formation of mesylates (excellent leaving groups), synthesis of sulfonamides.[1][2][3] |
| p-Toluenesulfonyl chloride (TsCl) | CH₃-C₆H₄-SO₂Cl | 190.65 | White solid | -0.17 | Moderate | Formation of tosylates (good leaving groups), protecting group for amines and alcohols.[4][5] |
| Benzenesulfonyl chloride (BsCl) | C₆H₅SO₂Cl | 176.62 | Colorless oil | 0.00 | Moderate (Baseline) | Synthesis of sulfonamides and sulfonate esters.[6] |
| 4-Nitrobenzenesulfonyl chloride (Nosyl chloride, NsCl) | NO₂-C₆H₄-SO₂Cl | 221.62 | Yellow solid | +0.78 | High | Protecting group for amines, readily cleaved under mild conditions. |
| Mesitylenesulfonyl chloride | (CH₃)₃-C₆H₂-SO₂Cl | 218.70 | White crystalline powder | N/A (ortho-substituted) | Low (sterically hindered) | Condensing agent in oligonucleotide synthesis, formation of sulfonamides where high steric bulk is desired. |
| Dansyl chloride | (CH₃)₂N-C₁₀H₆-SO₂Cl | 269.75 | Yellow crystalline powder | N/A | Moderate | Fluorescent labeling of primary and secondary amines, amino acids, and proteins. |
Experimental Protocols
A general procedure for the synthesis of sulfonamides is provided below. This protocol can be adapted for comparative studies of different sulfonyl chlorides by ensuring identical reaction conditions (stoichiometry, temperature, reaction time, and solvent).
General Experimental Protocol for Sulfonamide Synthesis
Materials:
-
Primary or secondary amine (1.0 mmol, 1.0 equiv)
-
Selected sulfonyl chloride (1.0 mmol, 1.0 equiv)
-
Base (e.g., pyridine, triethylamine, or powdered potassium hydroxide) (1.8-2.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether)
-
Brine solution
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/n-hexane mixture)
Procedure:
-
To a solution of the amine (1.0 mmol) and base (1.8 mmol) in the anhydrous solvent (15 mL), add the sulfonyl chloride (1.0 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a brine solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and dry over the anhydrous drying agent.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified sulfonamide by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.
Mandatory Visualizations
Logical Workflow for Sulfonyl Chloride Selection in Amine Protection
The following diagram illustrates a decision-making workflow for selecting a suitable sulfonyl chloride as a protecting group for an amine in a multi-step synthesis.
Caption: Decision workflow for selecting a sulfonyl chloride protecting group.
Reaction Mechanism: Nucleophilic Acyl-Type Substitution
The reaction of a sulfonyl chloride with an amine proceeds via a nucleophilic acyl-type substitution mechanism. The lone pair of the amine attacks the electrophilic sulfur atom, followed by the elimination of the chloride leaving group.
Caption: Generalized mechanism for sulfonamide formation.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.3. General Procedure for Sulfonamide Synthesis [bio-protocol.org]
A Researcher's Guide to Validating the Purity of (4-Methoxyphenyl)methanesulfonyl chloride: A Comparison of Analytical Methods
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like (4-Methoxyphenyl)methanesulfonyl chloride is a critical step in ensuring the reliability of synthetic processes and the quality of the final product. This guide provides a comprehensive comparison of the primary analytical techniques for validating the purity of this compound, complete with detailed experimental protocols and comparative performance data.
This compound is a sulfonyl chloride derivative that contains a UV-active aromatic ring, making it amenable to a variety of analytical techniques. The most common methods for purity determination of such compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and classical Titrimetric analysis. Each method offers distinct advantages and disadvantages in terms of specificity, sensitivity, speed, and cost.
Comparison of Analytical Methods
The choice of analytical method for purity validation depends on several factors, including the expected purity level, the nature of potential impurities, available equipment, and the desired level of accuracy and precision. The following tables provide a summary of typical quantitative performance data for each method.
Table 1: Comparison of Quantitative Performance Data for Purity Analysis of this compound
| Parameter | HPLC | GC-MS | qNMR | Titration |
| Typical Purity Range | 98-100% | 98-100% | 95-100% | 95-100% |
| **Linearity (R²) ** | >0.999 | >0.999 | N/A | N/A |
| Accuracy (% Recovery) | 98-102% | 97-103% | 98-102% | 97-102% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 1.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.1% | N/A |
| Limit of Quantification (LOQ) | ~0.03% | ~0.03% | ~0.3% | N/A |
Note: Data presented are typical values for aromatic sulfonyl chlorides and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the purity determination of non-volatile and thermally labile compounds.[1] Given that this compound possesses a UV chromophore, UV detection is a straightforward approach.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]
Reagents and Materials:
-
Acetonitrile (HPLC grade)[1]
-
Water (HPLC grade)[1]
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL[1]
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).[1]
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard solution.[1]
Analysis:
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution and record the chromatogram.[1]
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method) or by using the external standard method for quantification.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both separation and structural information.[1]
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector[2]
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)[2]
Reagents and Materials:
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
-
This compound sample
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes[2]
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[1]
-
Mass Range: Scan a range appropriate for the analyte and expected impurities (e.g., m/z 40-450)[1]
Sample Preparation:
-
Dissolve the this compound sample in the chosen anhydrous solvent to a concentration of approximately 1 mg/mL.
Analysis:
-
Inject the sample into the GC-MS system.[1]
-
Identify the main component and impurities by their retention times and mass spectra.[1]
-
Quantify the purity based on the relative peak areas in the total ion chromatogram (TIC).[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3] Purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)[1]
Reagents and Materials:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)
-
This compound sample
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.[3]
-
Add a known volume of the deuterated solvent.[3]
-
Ensure complete dissolution.
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation of all protons.
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the this compound and the internal standard.
-
Calculate the purity of the sample based on the integral values, the number of protons contributing to each signal, and the known weights of the sample and the internal standard.[1]
Titrimetric Analysis
Titration is a classic, cost-effective method for determining the overall assay of a sulfonyl chloride.[1] The method is based on the reaction of the sulfonyl chloride with a nucleophile, which liberates hydrochloric acid (HCl) that can then be titrated with a standardized base.[1]
Instrumentation:
-
Burette
-
Stirrer
-
pH meter or visual indicator
Reagents and Materials:
-
Inert solvent (e.g., acetone, tetrahydrofuran)
-
Nucleophilic reagent (e.g., pyridine in water or an amine solution)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Indicator (e.g., phenolphthalein) or a pH electrode
-
This compound sample
Procedure:
-
Accurately weigh the this compound sample and dissolve it in the inert solvent.
-
Add the nucleophilic reagent and allow the reaction to complete (hydrolysis of the sulfonyl chloride).[1]
-
If using an indicator, add a few drops.
-
Titrate the liberated HCl with the standardized sodium hydroxide solution until the endpoint is reached (a persistent color change for the indicator or the equivalence point on a potentiometric titration curve).[1]
Calculation:
Calculate the purity of the sulfonyl chloride based on the volume of titrant consumed, its concentration, and the weight of the sample.[1]
Potential Impurities
The purity of this compound can be affected by starting materials, byproducts of the synthesis, and degradation products. A common synthetic route involves the chlorination of (4-methoxyphenyl)methanesulfonic acid.[5]
Potential impurities may include:
-
(4-Methoxyphenyl)methanesulfonic acid: The unreacted starting material or a product of hydrolysis.[1][5]
-
Residual solvents: From the reaction and purification steps.
-
Byproducts of chlorination: Depending on the chlorinating agent used (e.g., thionyl chloride, oxalyl chloride), various inorganic and organic byproducts may be present.
Visualization of Workflows
To aid in the selection and implementation of these analytical methods, the following diagrams illustrate a general experimental workflow and a logical decision-making process.
References
A Researcher's Guide: Comparative Analysis of (4-Methoxyphenyl)methanesulfonyl chloride using HPLC and GC-MS
For researchers, scientists, and drug development professionals, the accurate analysis of reactive intermediates like (4-Methoxyphenyl)methanesulfonyl chloride is critical for ensuring the quality, consistency, and safety of synthesized compounds. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of this compound. We will delve into detailed experimental protocols, present comparative data, and offer insights into the strengths and limitations of each method.
This compound is a sulfonyl chloride derivative containing a methoxy-substituted phenyl ring.[1] These compounds are highly reactive and serve as key building blocks in the synthesis of pharmaceuticals and other fine chemicals.[2] Their reactivity, however, also makes them prone to degradation, primarily through hydrolysis to the corresponding sulfonic acid, necessitating robust analytical methods for purity assessment and impurity profiling.[2]
Experimental Workflow: A Comparative Overview
The analytical workflow for both HPLC and GC-MS involves several key stages, from sample preparation to data interpretation. The choice of method will often depend on the specific analytical goals, such as purity determination, impurity identification, or quantitative analysis.
Caption: Comparative workflow for HPLC and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a highly versatile and widely used technique for the purity assessment of sulfonyl chlorides.[2] For aromatic sulfonyl chlorides like this compound, the presence of a phenyl ring provides a strong UV chromophore, allowing for direct detection using a UV detector.[2] Reversed-phase HPLC is a common and effective method for separating the parent compound from its more polar degradation products, such as the corresponding sulfonic acid.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (potentially with a small amount of acid like phosphoric or formic acid for improved peak shape) is typically used.[3][4] For example, a gradient starting from 5% acetonitrile to 90% acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte (e.g., 225 nm).[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable aprotic solvent, such as acetonitrile, to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
Data Presentation: HPLC
| Parameter | This compound | (4-Methoxyphenyl)methanesulfonic acid (Impurity) |
| Retention Time (min) | (Typical) 8.5 | (Typical) 3.2 |
| Purity (%) by Area | >98% (Example) | <1% (Example) |
| Limit of Detection (LOD) | (Typical) ~0.01% | (Typical) ~0.01% |
| Limit of Quantification (LOQ) | (Typical) ~0.03% | (Typical) ~0.03% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers high-resolution separation and definitive identification based on mass-to-charge ratio, making it a powerful tool for analyzing volatile and thermally stable compounds.[7] However, sulfonyl chlorides can be prone to degradation at the high temperatures used in GC inlets.[8] To circumvent this, a common strategy is to derivatize the sulfonyl chloride into a more thermally stable sulfonamide prior to analysis.[7][8]
Experimental Protocol: GC-MS (with Derivatization)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization:
-
Dissolve a known amount of the this compound sample in an aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add an excess of an amine, such as diethylamine, to convert the sulfonyl chloride to its corresponding N,N-diethylsulfonamide.[7]
-
Allow the reaction to proceed to completion.
-
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[7][9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500. Common fragmentation pathways for sulfonyl chlorides include the loss of Cl• (M-35/37) and SO₂ (M-64).[7]
Data Presentation: GC-MS
| Analyte (as N,N-diethylsulfonamide derivative) | Retention Time (min) | Key Mass Fragments (m/z) | Purity (%) |
| (4-Methoxyphenyl)methane-N,N-diethylsulfonamide | (Typical) 12.3 | (Expected) M+, [M-C2H5]+, [M-SO2N(C2H5)2]+ | >98% (Example) |
Comparison of HPLC and GC-MS for Analysis
| Feature | HPLC | GC-MS |
| Sample Volatility Requirement | Not required | Required (or requires derivatization) |
| Thermal Stability of Analyte | High tolerance for thermally labile compounds | Can be problematic; derivatization often necessary for sulfonyl chlorides[8] |
| Sample Preparation | Simple dissolution | May require derivatization, which adds a step and potential for error[7] |
| Separation Principle | Based on polarity and interaction with stationary/mobile phases[2] | Based on boiling point and interaction with stationary phase |
| Detection | UV-Vis, fluorescence, refractive index, etc.[2] | Mass spectrometry provides structural information and high selectivity[7] |
| Identification Confidence | Based on retention time comparison with standards | High confidence from mass spectral data and fragmentation patterns[7] |
| Quantification | Straightforward with external or internal standards[7] | Can be very sensitive, especially in selected ion monitoring (SIM) mode[10] |
| Primary Application | Purity determination, quantification of known impurities | Identification of unknown impurities, trace analysis |
Alternative and Complementary Analytical Techniques
While HPLC and GC-MS are primary tools for the analysis of this compound, other techniques can provide valuable complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is excellent for identifying and quantifying the main component and any major impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the sulfonyl chloride group.
-
Titrimetry: A classical and cost-effective method for determining the total sulfonyl chloride content by reacting it with a nucleophile and titrating the resulting acid.[2]
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and considerations.
-
HPLC is often the method of choice for routine purity analysis and quantification due to its simplicity, robustness, and suitability for thermally labile compounds. The direct analysis without derivatization is a significant advantage.
-
GC-MS , particularly after derivatization, provides unparalleled identification capabilities and is ideal for identifying unknown impurities and for trace-level analysis. The need for derivatization, however, adds complexity to the workflow.
The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the need for structural confirmation, the expected level of impurities, and the available instrumentation. For comprehensive characterization, a multi-faceted approach utilizing a combination of these techniques is often the most effective strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Mesylate and Tosylate as Leaving Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry and drug development, the efficiency of a chemical reaction is paramount. A key determinant of reaction kinetics and success is the choice of the leaving group, a molecular fragment that departs with a pair of electrons. Among the most effective and commonly utilized leaving groups are sulfonate esters, particularly mesylates (OMs) and tosylates (OTs). Both are adept at transforming a poor leaving group, such as a hydroxyl group, into an excellent one, thereby facilitating a wide range of nucleophilic substitution and elimination reactions.[1][2][3] This guide provides an in-depth, objective comparison of the leaving group abilities of mesylate and tosylate, supported by experimental data and detailed protocols.
Quantitative Comparison of Leaving Group Ability
The fundamental measure of a leaving group's efficacy lies in the stability of the anion formed after it detaches from the substrate. A more stable, and thus weaker, conjugate base corresponds to a better leaving group.[4] This stability is often correlated with the pKa of the conjugate acid; a lower pKa signifies a stronger acid and a more stable conjugate base.[5] Another direct measure is the relative rate of reaction under identical conditions.[1]
The table below summarizes the key quantitative metrics for comparing mesylate and tosylate.
| Leaving Group | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9 to -2.6[1][6] | 1.00[1][4] |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8[1][6] | 0.70[1][4] |
Key Observations:
-
Both methanesulfonic acid and p-toluenesulfonic acid are strong acids, indicating that their conjugate bases, mesylate and tosylate, are very stable and therefore excellent leaving groups.[3][6]
-
Experimental data from nucleophilic substitution (SN2) reactions show that mesylate is a slightly better leaving group than tosylate, reacting approximately 1.4 times faster under the cited conditions.[1][4] The difference is often attributed to the electronic and steric effects of the methyl group in mesylate versus the p-tolyl group in tosylate.[1]
Theoretical Framework: Stability and Reactivity
The leaving group's ability is intrinsically linked to the stability of the departing anion. A more stable anion is a weaker base and a better leaving group. This relationship provides a predictive framework for comparing different leaving groups.
Caption: Relationship between pKa, anion stability, and leaving group efficiency.
Chemical Structures
The structural difference between mesylate and tosylate lies in the group attached to the sulfonyl moiety. Mesylate has a methyl group, while tosylate features a p-tolyl group, which includes an aromatic ring.
Caption: Chemical structures of Mesylate and Tosylate leaving groups.
General Reaction Mechanism: SN2 Substitution
In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon, leading to the concerted displacement of the leaving group. The stability of the departing leaving group is crucial for lowering the activation energy of this transition state.
Caption: Generalized SN2 reaction mechanism showing the leaving group (LG) departure.
Experimental Protocols
To experimentally determine the relative leaving group efficiency of tosylates and mesylates, a kinetic study of a nucleophilic substitution or solvolysis reaction can be performed.[1][5]
Protocol 1: Comparative Nucleophilic Substitution Rate
Objective: To determine the relative rates of nucleophilic substitution of an alkyl tosylate and an alkyl mesylate with a common nucleophile.[1]
Materials:
-
1-Butanol
-
Pyridine
-
Dichloromethane (DCM)
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
Sodium iodide (NaI)
-
Acetone
-
Standard laboratory glassware and stirring equipment
-
TLC plates and developing chamber
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Synthesis of 1-Butyl Tosylate:
-
In a round-bottom flask, dissolve 1-butanol (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.[5]
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) to the mixture.
-
Stir the reaction at 0°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, perform an aqueous workup to remove pyridine hydrochloride and excess reagents. Dry the organic layer and remove the solvent under reduced pressure to yield 1-butyl tosylate.
-
-
Synthesis of 1-Butyl Mesylate:
-
Follow the same procedure as for 1-butyl tosylate, but substitute methanesulfonyl chloride (1.1 eq) for p-toluenesulfonyl chloride.[5]
-
-
Kinetic Study:
-
Prepare two separate reaction vessels, each containing a standardized solution of sodium iodide in acetone.
-
Maintain both vessels at a constant temperature (e.g., 25°C) in a water bath.
-
At time t=0, add a known concentration of 1-butyl tosylate to one vessel and the same concentration of 1-butyl mesylate to the other.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by dilution with cold solvent).
-
Analyze the concentration of the remaining alkyl sulfonate in each aliquot using GC or HPLC.[5]
-
-
Data Analysis:
-
Plot the concentration of the alkyl sulfonate versus time for both reactions.
-
Determine the initial rate of each reaction from the slope of the concentration-time graph at t=0.
-
The relative rate of reaction is the ratio of the initial rate of the mesylate reaction to the initial rate of the tosylate reaction.[1]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the comparative experiment described above.
Caption: Experimental workflow for comparing mesylate and tosylate leaving group ability.
Conclusion
Both mesylate and tosylate are exceptionally effective leaving groups, widely employed in organic synthesis. The choice between them often depends on practical considerations such as cost, availability of the corresponding sulfonyl chloride, and the physical properties of the resulting sulfonate ester (tosylates are often crystalline solids, which can be easier to purify)[2].
However, based on quantitative kinetic data, mesylate is a slightly more reactive leaving group than tosylate . This is consistent with the slightly lower pKa of its conjugate acid, methanesulfonic acid.[1] For reactions requiring the highest possible rate or for substrates that are particularly unreactive, mesylate may offer a marginal advantage. For most standard applications, both leaving groups will perform admirably, and the decision can be based on other experimental factors.
References
A Comparative Guide to the Synthesis of (4-Methoxyphenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
(4-Methoxyphenyl)methanesulfonyl chloride is a key building block in the synthesis of a variety of pharmacologically active compounds. Its preparation is a critical step in the development of new therapeutics. This guide provides a comparative analysis of synthetic routes to this important intermediate, offering detailed experimental protocols and data to assist researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. Below is a comparison of two common methods: the oxidative chlorination of (4-methoxyphenyl)methanethiol and the chlorination of the corresponding sulfonic acid. A proposed novel, one-pot synthesis is also presented with a detailed experimental protocol.
| Synthetic Route | Starting Material | Reagents | Typical Yield | Purity | Advantages | Disadvantages |
| Route 1: Chlorination of Sulfonic Acid | (4-Methoxyphenyl)methanesulfonic acid | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | 70-85%[1][2] | High | Well-established, reliable for a range of sulfonic acids.[1][2] | Requires the prior synthesis and isolation of the sulfonic acid, which can be a multi-step process.[1] |
| Route 2: Oxidative Chlorination of Thiol | (4-Methoxyphenyl)methanethiol | N-Chlorosuccinimide (NCS), aq. HCl | Good[3] | Good | Direct conversion from the corresponding thiol.[3] | Requires careful control of reaction conditions to avoid over-oxidation.[3] |
| Proposed Route 3: One-Pot Oxidative Chlorination | 4-Methoxybenzyl chloride | Sodium thiosulfate, Chlorine gas, Acetic acid, Water | Potentially high | Good to high | One-pot procedure from a readily available starting material. | Involves the use of chlorine gas, which requires specialized equipment and safety precautions. |
Featured Synthetic Route: One-Pot Synthesis from 4-Methoxybenzyl Chloride
This section details a proposed one-pot synthesis of this compound starting from the readily available 4-methoxybenzyl chloride. This method proceeds through the in-situ formation and subsequent oxidative chlorination of the corresponding Bunte salt.
Experimental Protocol
Materials:
-
4-Methoxybenzyl chloride
-
Sodium thiosulfate pentahydrate
-
Glacial acetic acid
-
Deionized water
-
Chlorine gas
-
Dichloromethane
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Bunte Salt (in-situ): In a three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, dissolve sodium thiosulfate pentahydrate (1.1 equivalents) in a mixture of water and dichloromethane. To this biphasic solution, add 4-methoxybenzyl chloride (1.0 equivalent) and stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Oxidative Chlorination: Cool the reaction mixture to 0-5 °C using an ice-water bath. Add glacial acetic acid to the mixture. Bubble chlorine gas through the stirred solution at a moderate rate, maintaining the temperature below 10 °C. The reaction is exothermic and the color of the solution will change. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, stop the flow of chlorine gas and purge the system with nitrogen. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a crystalline solid.
Workflow Diagram
Caption: One-pot synthesis workflow.
Alternative Synthetic Approaches
While the one-pot synthesis from 4-methoxybenzyl chloride offers an efficient route, other methods provide viable alternatives.
Route 1: Chlorination of (4-Methoxyphenyl)methanesulfonic Acid
This traditional two-step approach first involves the synthesis of (4-Methoxyphenyl)methanesulfonic acid, typically from 4-methoxybenzyl chloride via sulfite displacement followed by oxidation. The isolated sulfonic acid is then treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to yield the desired sulfonyl chloride.[1][2]
Signaling Pathway Diagram
Caption: Two-step synthesis via sulfonic acid.
Route 2: Oxidative Chlorination of (4-methoxyphenyl)methanethiol
A more direct route involves the oxidative chlorination of (4-methoxyphenyl)methanethiol. This can be achieved using various oxidizing and chlorinating agent combinations. A common laboratory-scale method employs N-chlorosuccinimide (NCS) in the presence of aqueous hydrochloric acid.[3] This method avoids the use of harsh chlorinating agents like thionyl chloride.
Conclusion
The synthesis of this compound can be accomplished through various effective routes. The choice of the optimal method will be dictated by factors such as the scale of the reaction, the availability and cost of starting materials, and the laboratory's equipment and safety infrastructure. The proposed one-pot synthesis from 4-methoxybenzyl chloride presents a potentially streamlined and efficient alternative to the more traditional multi-step procedures, although it requires handling of chlorine gas. For laboratories not equipped for gas handling, the oxidative chlorination of the corresponding thiol offers a convenient and milder alternative. The chlorination of the sulfonic acid remains a robust and reliable, albeit longer, synthetic pathway. Researchers are encouraged to evaluate these options based on their specific experimental context and objectives.
References
A Comparative Guide to the Spectral Data of Substituted Methanesulfonyl Chlorides and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral data for methanesulfonyl chloride and its common alternatives, including ethanesulfonyl chloride, benzenesulfonyl chloride, and p-toluenesulfonyl chloride. The information presented is intended to aid in the identification, characterization, and quality control of these critical reagents in research and development settings.
Comparative Spectral Data
The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, and IR) for methanesulfonyl chloride and its alternatives. This data has been compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | Structure | Methyl/Ethyl Protons (ppm) | Aromatic Protons (ppm) | Solvent |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 3.17 (s, 3H) | - | DMSO-d₆ |
| 3.68 (s, 3H) | - | CDCl₃[1] | ||
| Ethanesulfonyl Chloride | CH₃CH₂SO₂Cl | 1.5 (t, 3H), 3.6 (q, 2H) | - | Not specified |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | - | 7.5-7.9 (m, 5H)[2] | Not specified |
| p-Toluenesulfonyl Chloride | p-CH₃C₆H₄SO₂Cl | 2.42 (s, 3H)[3] | 7.31 (d, 2H), 7.77 (d, 2H)[3] | Not specified |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | Structure | Aliphatic Carbons (ppm) | Aromatic Carbons (ppm) | Solvent |
| Methanesulfonyl Chloride | CH₃SO₂Cl | ~45 | - | Not specified |
| Ethanesulfonyl Chloride | CH₃CH₂SO₂Cl | ~8, ~50 | - | Not specified |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | - | ~127, ~129, ~134, ~144 | Not specified |
| p-Toluenesulfonyl Chloride | p-CH₃C₆H₄SO₂Cl | 21.6[4] | ~127, ~130, ~135, ~145[4] | CDCl₃[4] |
Table 3: Infrared (IR) Spectral Data (Vibrational Frequency in cm⁻¹)
| Compound | Structure | S=O Asymmetric Stretch (cm⁻¹) | S=O Symmetric Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| Methanesulfonyl Chloride | CH₃SO₂Cl | ~1385 | ~1175 | ~3000-2800[5] |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | ~1380 | ~1180 | ~3100-3000 |
| p-Toluenesulfonyl Chloride | p-CH₃C₆H₄SO₂Cl | ~1375 | ~1170 | ~3100-3000, ~2950-2850 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Weight | Key Fragments (m/z) |
| Methanesulfonyl Chloride | 114.55 g/mol [6] | 99, 79, 63, 48 |
| Ethanesulfonyl Chloride | 128.58 g/mol [7] | 99, 64, 29 |
| Benzenesulfonyl Chloride | 176.62 g/mol [8] | 141, 111, 77, 51 |
| p-Toluenesulfonyl Chloride | 190.65 g/mol [3] | 155, 91, 65 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sulfonyl chloride in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz) is used.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
2.3 Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use a standard ionization technique, most commonly electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic M+2 peaks for chlorine-containing fragments.[5]
Visualized Experimental Workflow and Data Comparison Logic
The following diagrams illustrate the experimental workflow for spectral data acquisition and the logical process for comparing the spectral data of different sulfonyl chlorides.
Caption: Experimental workflow for acquiring and analyzing spectral data.
Caption: Logical flow for comparing spectral data of sulfonyl chlorides.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]
- 3. p-Toluenesulfonyl Chloride | Tosyl Chloride Reagent [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Methanesulfonyl chloride [webbook.nist.gov]
- 7. Ethanesulfonyl chloride [webbook.nist.gov]
- 8. Benzenesulfonyl chloride [webbook.nist.gov]
Quantitative analysis of (4-Methoxyphenyl)methanesulfonyl chloride in a reaction mixture
A Comprehensive Guide to the Quantitative Analysis of (4-Methoxyphenyl)methanesulfonyl Chloride in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like this compound in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of various analytical techniques for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the complexity of the reaction matrix, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Technique | Principle | Sample Preparation | Linearity Range | LOD | LOQ | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Dilution in a suitable solvent (e.g., acetonitrile/water). Derivatization may be needed if the compound lacks a strong chromophore.[1] | Analyte dependent, typically in the µg/mL to mg/mL range. | Analyte dependent, can be in the ng/mL range. | Analyte dependent, can be in the µg/mL range. | High resolution and sensitivity, suitable for complex mixtures.[2] | Requires a UV chromophore for direct detection.[2] |
| GC-MS | Separation based on volatility and polarity, detection by mass spectrometry. | Derivatization to a more stable and volatile compound (e.g., sulfonamide) is typically required.[1][3] | 1.90 - 7.5 µg/mL (for Methanesulfonyl Chloride)[1] | 0.44 µg/mL (for Methanesulfonyl Chloride)[1] | 1.32 µg/mL (for Methanesulfonyl Chloride)[1] | High sensitivity and selectivity, provides structural information.[1][2] | Thermal lability of sulfonyl chlorides can be a limitation, requiring derivatization.[2] |
| qNMR | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei. | Dissolution in a deuterated solvent with a known amount of an internal standard.[1] | Wide, can span several orders of magnitude. | Dependent on magnetic field strength and number of scans. | Dependent on magnetic field strength and number of scans. | High precision and accuracy without needing a specific reference standard of the analyte, provides structural confirmation.[1] | Lower sensitivity compared to chromatographic methods. |
| Titrimetry | Reaction with a nucleophile and subsequent titration of a product or excess reagent. | Dissolution in an inert solvent.[2] | Dependent on titrant concentration. | Higher than chromatographic methods. | Higher than chromatographic methods. | Simple, cost-effective, and accurate for determining total sulfonyl chloride content.[1][2] | Lacks specificity in the presence of other reactive species.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections provide standard operating procedures for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the direct analysis of this compound, which possesses a UV chromophore.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water is commonly used.[4] The exact composition should be optimized for the specific separation.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection Wavelength : Determined by the UV absorbance maximum of this compound.
-
Sample Preparation :
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve and dilute it to a known volume with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification : An external standard calibration curve is constructed by plotting the peak area of known concentrations of a this compound standard against their concentrations. The concentration in the sample is then determined from this curve.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the thermal instability of sulfonyl chlorides, a derivatization step is necessary for GC-MS analysis.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector Temperature : 250 °C.[1]
-
Oven Temperature Program :
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[1]
-
-
MS Parameters :
-
Sample Preparation (with Derivatization) :
-
Accurately weigh a known amount of the reaction mixture into a vial.
-
Dissolve the sample in an aprotic solvent (e.g., dichloromethane, acetonitrile).[1]
-
Add a solution of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.[1][3]
-
Allow the reaction to proceed to completion.
-
Dilute the reaction mixture to a suitable concentration for GC-MS analysis.[1]
-
-
Quantification : An internal or external standard calibration curve is generated using the derivatized standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a direct and accurate method for quantification without the need for chromatographic separation.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Solvent : A suitable deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., CDCl₃, Acetone-d₆).[1]
-
Internal Standard : A certified internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene).[1]
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the reaction mixture into a clean, dry NMR tube.[1]
-
Accurately weigh a known amount of the certified internal standard and add it to the NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent.[1]
-
Cap the tube and gently agitate to dissolve the sample and internal standard completely.[1]
-
-
Data Acquisition : Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay).
-
Quantification : The concentration of the analyte is calculated based on the integral of a characteristic signal of this compound relative to the integral of a known signal from the internal standard, taking into account the number of protons and molecular weights.
Titrimetry
Titration provides a classical and cost-effective method for determining the total sulfonyl chloride content.
-
Principle : The sulfonyl chloride reacts with a nucleophile (e.g., an amine or alcohol), producing hydrochloric acid, which is then titrated with a standardized base.[2]
-
Reagents :
-
Inert solvent (e.g., acetone, dioxane).
-
Nucleophilic reagent (e.g., pyridine, excess amine).
-
Standardized solution of a base (e.g., 0.1 M Sodium Hydroxide).
-
Indicator (e.g., phenolphthalein) or a pH meter for potentiometric titration.[2]
-
-
Procedure :
-
Accurately weigh the reaction mixture sample and dissolve it in the inert solvent.
-
Add the nucleophilic reagent and allow the reaction to complete.
-
Add the indicator and titrate the liberated HCl with the standardized sodium hydroxide solution until the endpoint is reached.[2]
-
-
Calculation : The purity of the sulfonyl chloride is calculated based on the volume of titrant consumed, its concentration, and the weight of the sample.[2]
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Biological Activity of (4-Methoxyphenyl)methanesulfonyl Chloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of (4-Methoxyphenyl)methanesulfonyl chloride and its analogs. The information presented herein is curated from scientific literature to aid in drug discovery and development by offering a side-by-side look at the bioactivity of this class of compounds, supported by experimental data and detailed protocols.
Introduction to this compound Analogs
This compound and its derivatives belong to the class of organosulfur compounds known as sulfonyl chlorides. These compounds are versatile reagents in organic synthesis and have garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by their corresponding sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The presence and position of substituents on the phenyl ring of these compounds can significantly influence their physicochemical properties and biological activities, making the study of their structure-activity relationships (SAR) a critical aspect of drug design.
Comparative Biological Activity
While comprehensive comparative studies on a wide range of this compound analogs are limited in publicly available literature, existing research on related benzenesulfonyl and methoxy-substituted phenylsulfonyl derivatives provides valuable insights into their potential as therapeutic agents. The primary biological activities investigated for this class of compounds are anticancer and antibacterial effects.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of benzenesulfonyl derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.
A study on benzenesulfonyl chloride-substituted evodiamine derivatives revealed potent antitumor activity against H460, PC9, and SW620 cancer cell lines. Notably, some of these compounds exhibited inhibitory activity against phosphoglycerate mutase 1 (PGAM1), a key enzyme in glycolysis that is often upregulated in cancer cells.[1] Another study on N-aryl sulfonyl derivatives reported the antiproliferative activity of these compounds against the MCF-7 breast cancer cell line.[2] For instance, compound H4 in that study, a derivative of p-toluene sulfonyl chloride, showed a significant IC50 value of 8.66 μg/mL against MCF-7 cells.[2]
The following table summarizes the anticancer activity of selected benzenesulfonyl and methoxyphenyl sulfonyl derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound/Analog Class | Cancer Cell Line | IC50/Activity | Reference |
| Benzenesulfonyl-Evodiamine Analog 9 | H460 | 9.1 µM | [1] |
| Benzenesulfonyl-Evodiamine Analog 28 | H460 | 9.5 µM | [1] |
| Benzenesulfonyl-Evodiamine Analog 11 | PGAM1 (enzymatic assay) | 0.062 µM | [1] |
| N-Aryl Sulfonyl Derivative H4 | MCF-7 | 8.66 µg/mL | [2] |
| N-Aryl Sulfonyl Derivative H8 | MCF-7 | 52.29 µg/mL | [2] |
Antibacterial Activity
Sulfonamides, the derivatives of sulfonyl chlorides, were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial compounds. The antibacterial activity of sulfonyl derivatives is often attributed to their ability to inhibit dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
A study on newly synthesized N-aryl sulfonyl derivatives demonstrated their effectiveness against several multidrug-resistant Gram-positive and Gram-negative bacteria.[2] For example, some of the synthesized compounds showed significant zones of inhibition against Escherichia coli and Staphylococcus aureus.[2]
The table below presents available data on the antibacterial activity of relevant sulfonyl derivatives.
| Compound/Analog Class | Bacterial Strain | Activity (Zone of Inhibition/MIC) | Reference |
| N-Aryl Sulfonyl Derivative H8 | Escherichia coli 1 | 12-20 mm (at 5-30 mg/mL) | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of chemical compounds. Below are methodologies for key experiments cited in the evaluation of this compound analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to investigate the effect of compounds on signaling pathways involved in cell proliferation and apoptosis.
Protocol:
-
Cell Lysis: After treating cells with the test compounds, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest (e.g., phosphorylated or total forms of signaling proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the changes in protein expression or phosphorylation levels.
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening and evaluating the biological activity of novel chemical compounds.
Caption: A typical workflow for drug discovery.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development.
Caption: Simplified PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and critical cellular processes like proliferation, differentiation, and survival.
Caption: Simplified MAPK/ERK signaling pathway.
Conclusion
The available data, although not exhaustive for a direct and systematic comparison of this compound analogs, strongly suggest that the benzenesulfonyl scaffold is a promising starting point for the development of novel anticancer and antibacterial agents. The position and nature of substituents on the phenyl ring play a crucial role in modulating the biological activity of these compounds. Further synthesis and screening of a focused library of this compound analogs are warranted to establish clear structure-activity relationships and to identify lead compounds with enhanced potency and selectivity. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to undertake such investigations.
References
Safety Operating Guide
Proper Disposal of (4-Methoxyphenyl)methanesulfonyl Chloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of (4-Methoxyphenyl)methanesulfonyl chloride, a reactive sulfonyl chloride compound. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.
This compound is a corrosive substance that reacts with water and moisture, liberating toxic and irritating gases such as hydrogen chloride and sulfur oxides.[1][2][3] Therefore, proper handling and disposal require careful planning and execution.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles and a face shield.[4]
-
Body Protection: A chemical-resistant lab coat or apron.[4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a chemical fume hood or if there is a risk of inhalation.[4]
All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.[1][4]
Quantitative Data Summary
The following table summarizes key safety and physical data for structurally similar sulfonyl chlorides. This data should be considered indicative of the hazards associated with this compound.
| Property | Value | Source |
| Acute Oral Toxicity (Rat, LD50) | 250 mg/kg (for Methanesulfonyl chloride) | [4] |
| Acute Dermal Toxicity (Rabbit, LD50) | 200 - 2000 mg/kg (for Methanesulfonyl chloride) | [4] |
| Acute Inhalation Toxicity (Rat, LC50) | 111.7 mg/m³ (4 h) (for Methanesulfonyl chloride) | [4] |
| Boiling Point | 161°C (for Methanesulfonyl chloride) | [4][5] |
| Flash Point | >110°C (for Methanesulfonyl chloride) | [4] |
Step-by-Step Disposal Protocol
The proper disposal procedure depends on whether you are dealing with bulk quantities of the chemical or small, residual amounts, such as from cleaning glassware.
Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[6]
-
Container and Labeling:
-
Waste Segregation:
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[7]
-
Neutralization and Disposal of Small Residual Quantities
For small, residual amounts of this compound (e.g., from rinsing glassware), a careful neutralization process can be performed by trained personnel in a controlled environment.
Experimental Protocol for Neutralization:
-
Preparation:
-
Work in a chemical fume hood.
-
Prepare a large beaker containing a cold, saturated solution of sodium bicarbonate. The beaker should be placed in an ice bath to manage the exothermic reaction.[6]
-
Use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[6]
-
Begin vigorous stirring of the basic solution.
-
-
Slow Addition:
-
Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.[4][6]
-
CAUTION: The reaction is exothermic and will produce gas (CO₂).[6] The rate of addition must be controlled to prevent excessive foaming, a rapid increase in temperature, or overflow.
-
-
Reaction Completion:
-
After the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[6]
-
-
pH Verification:
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[6] If the solution is still acidic, add more base.
-
-
Final Disposal:
-
Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[6]
-
Spill and Emergency Procedures
In the event of a small spill:
-
Evacuate: Clear all non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the chemical fume hood is operational to manage vapors.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.[4]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[6]
-
Decontaminate: Thoroughly clean the spill area.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (4-Methoxyphenyl)methanesulfonyl chloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (4-Methoxyphenyl)methanesulfonyl chloride. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive and water-reactive compound that poses significant health risks upon exposure.[1][2] It can cause severe skin burns, eye damage, and respiratory tract irritation.[2][3][4] Contact with water liberates toxic gases.[1][2]
Table 1: Hazard Summary
| Hazard Statement | Classification |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B) |
| Serious Eye Damage/Eye Irritation (Category 1) | |
| May cause respiratory irritation | Specific target organ toxicity (single exposure) |
| Toxic if swallowed, in contact with skin, or inhaled | Acute Toxicity (Oral, Dermal, Inhalation - Category 4) |
| Contact with water liberates toxic gas | Water-Reactive |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield are mandatory.[3][5] Use equipment approved under NIOSH (US) or EN 166 (EU) standards.[2][3][6] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent any skin exposure.[5][6] Contaminated clothing must be removed immediately and washed before reuse.[6] |
| Respiratory Protection | All handling must occur in a certified chemical fume hood.[2][4][6] If there is a risk of inhalation, a NIOSH/MSHA-approved respirator must be used.[4][6] |
| General Hygiene | An eyewash station and safety shower must be readily accessible in the immediate work area.[2][6] Wash hands thoroughly after handling the material.[7] |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following procedures is required to minimize exposure and ensure safe handling.
Experimental Workflow
Caption: Workflow for handling this compound.
Methodology:
-
Preparation:
-
Before beginning work, ensure a chemical fume hood is operational and that an eyewash station and safety shower are unobstructed.[2][6]
-
Don all required PPE as specified in Table 2.
-
Keep the material away from incompatible substances such as water, strong bases, oxidizing agents, and amines.[1][7][8]
-
-
Handling:
-
Post-Handling:
-
Immediately wash hands and any potentially exposed skin with soap and water after handling.[7]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Launder contaminated clothing separately before reuse.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
Disposal Workflow
Caption: Disposal decision tree for sulfonyl chloride waste.
Methodology:
-
Small Spills and Residuals:
-
For small spills, absorb the material with an inert, dry substance like sand, earth, or vermiculite.[8][9][10] Do not use water .[8][10]
-
In a chemical fume hood, carefully and slowly add the absorbed material to a large container with a basic solution like sodium bicarbonate or soda ash to neutralize.[8][11]
-
After ensuring the reaction is complete and the pH is neutral or slightly basic, the resulting solution should be transferred to a designated "Aqueous Hazardous Waste" container.[11]
-
-
Bulk Quantities and Contaminated Waste:
-
Bulk quantities of this compound must be treated as hazardous waste without attempting neutralization.[11]
-
Collect the waste in its original container or a compatible, properly sealed, and clearly labeled hazardous waste container.[11]
-
The label must include the full chemical name and associated hazards (e.g., "Corrosive," "Water-Reactive").[11]
-
Segregate this waste as "Halogenated Organic Waste" to prevent mixing with other waste streams.[11]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. benchchem.com [benchchem.com]
- 10. nj.gov [nj.gov]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
